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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Technical Guide

Executive Summary The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (also known as 5-amino-1-methyl-4-propionylpyrazole) is a highly versatile, low-molecular-weight heterocyclic building block. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (also known as 5-amino-1-methyl-4-propionylpyrazole) is a highly versatile, low-molecular-weight heterocyclic building block. Characterized by a densely functionalized pyrazole core, it serves as a critical intermediate in the synthesis of complex fused heterocycles, most notably pyrazolo[3,4-d]pyrimidines. This whitepaper provides an in-depth analysis of its physicochemical properties, structural profiling, and validated synthetic methodologies, offering a comprehensive resource for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

The structural architecture of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one features a 1H-pyrazole core substituted with a methyl group at N1, a propionyl (propan-1-one) group at C4, and a primary amino group at C5. This specific substitution pattern creates a highly reactive "push-pull" electronic system. The electron-donating amino group at C5 and the electron-withdrawing carbonyl group at C4 facilitate resonance stabilization while simultaneously priming the molecule for downstream annulation reactions.

To optimize its use in fragment-based drug discovery (FBDD) and formulation, understanding its physicochemical profile is paramount. The table below summarizes the core metrics.

Table 1: Physicochemical Properties
PropertyValueRationale / Significance
Molecular Formula C₇H₁₁N₃OCore pyrazole (C₃H₄N₂) + methyl (CH₃) + amino (NH₂) + propionyl (C₃H₅O).
Molecular Weight 153.18 g/mol Highly efficient ligand efficiency (LE); ideal for FBDD.
LogP (Predicted) 0.8 – 1.2Optimal lipophilicity for aqueous solubility and passive membrane permeability.
Topological Polar Surface Area ~68.0 ŲExcellent for oral bioavailability; easily crosses lipid bilayers (TPSA < 90 Ų).
Hydrogen Bond Donors (HBD) 1The C5 -NH₂ group provides 2 donor hydrogens from 1 functional moiety.
Hydrogen Bond Acceptors (HBA) 3The C4 carbonyl oxygen, pyrazole N2, and C5 amino nitrogen act as acceptors.
pKa (Basic) ~2.5 – 3.5The pyrazole N2 is weakly basic; the molecule remains largely unprotonated at physiological pH (7.4).

Synthetic Methodology & Workflow

The synthesis of 5-amino-4-acylpyrazoles requires precise control over regiochemistry. The most robust and scalable approach involves the condensation of an active methylene compound with an orthoester, followed by cyclization with a substituted hydrazine .

Step-by-Step Experimental Protocol

Step 1: Preparation of the Enol Ether Intermediate Goal: Convert propionylacetonitrile into a highly electrophilic intermediate.

  • Charge: In a dry, round-bottom flask equipped with a reflux condenser, add propionylacetonitrile (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Catalysis/Activation: Add acetic anhydride (2.0 eq). The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with the ethanol byproduct to form ethyl acetate, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (approx. 130°C) for 4–6 hours under an inert nitrogen atmosphere.

  • Workup: Distill off the ethyl acetate and unreacted volatile reagents under reduced pressure to yield crude 2-(ethoxymethylene)-3-oxopentanenitrile . This intermediate is typically used in the next step without further purification.

Step 2: Regioselective Cyclization Goal: Form the pyrazole ring with strict N1-methyl / C5-amino regiochemistry.

  • Preparation: Dissolve the crude 2-(ethoxymethylene)-3-oxopentanenitrile (1.0 eq) in absolute ethanol. Chill the solution to 0–5°C using an ice bath.

  • Addition: Add methylhydrazine (1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood. The dropwise addition controls the exothermic initial nucleophilic attack.

  • Cyclization: Once the addition is complete, remove the ice bath and heat the reaction to reflux for 2–3 hours.

  • Isolation: Concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the target compound via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) or recrystallization.

Mechanistic Causality of Regioselectivity

The regioselectivity of this reaction is dictated by the differential nucleophilicity of methylhydrazine's two nitrogen atoms. The primary amine (-NH₂) is more nucleophilic and less sterically hindered than the secondary amine (-NHCH₃). During the initial Michael-type addition, the -NH₂ group attacks the ethoxymethylene carbon, displacing the ethoxy leaving group. Subsequently, the secondary amine (-NHCH₃) attacks the highly electrophilic nitrile carbon. This specific sequence forces the methyl group onto the N1 position and converts the nitrile into the C5 primary amino group .

Synthesis A Propionylacetonitrile C 2-(Ethoxymethylene)- 3-oxopentanenitrile A->C Condensation B Triethyl Orthoformate (Ac2O, Reflux) B->C E 1-(5-Amino-1-methyl-1H- pyrazol-4-yl)propan-1-one C->E Regioselective Cyclization D Methylhydrazine (EtOH, 0°C to Reflux) D->E

Synthetic workflow for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed:

  • ¹H NMR (DMSO-d₆, 400 MHz): Confirms regiochemistry. Key signals include a sharp singlet at ~3.5 ppm integrating for 3H (N1-CH₃), a broad singlet at ~6.5 ppm integrating for 2H (C5-NH₂, exchangeable with D₂O), a quartet at ~2.8 ppm (2H, -CH₂- of propionyl), and a triplet at ~1.0 ppm (3H, -CH₃ of propionyl). The absence of a pyrazole C3-H or C5-H proton confirms full substitution at C4 and C5.

  • LC-MS (ESI+): Validates the molecular weight. The spectrum should display a dominant [M+H]⁺ peak at m/z 154.1.

  • HPLC: Evaluates purity. A reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak with >95% Area Under Curve (AUC).

Applications in Medicinal Chemistry

The primary utility of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one lies in its role as a precursor for pyrazolo[3,4-d]pyrimidines . This fused bicyclic system is a bioisostere of purine (adenine/guanine) and is a privileged scaffold in pharmacology, heavily utilized in the design of kinase inhibitors (e.g., ibrutinib) and phosphodiesterase (PDE) inhibitors (e.g., sildenafil) .

By reacting the C5-amino and C4-carbonyl groups of our target compound with reagents like formamide, urea, or guanidine under dehydrating conditions, chemists can rapidly construct the pyrimidine ring. The propionyl group at C4 provides an ethyl substituent at the C4 position of the resulting pyrazolo[3,4-d]pyrimidine, which is highly advantageous for occupying hydrophobic pockets in kinase active sites.

Application A 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one C 1-Methyl-4-ethyl-1H-pyrazolo[3,4-d]pyrimidine Core A->C Annulation B Formamide / Urea (Cyclocondensation) B->C D Kinase Inhibitor Library (ATP-competitive) C->D Structural Diversification E PDE Inhibitor Library (cGMP-competitive) C->E Structural Diversification

Downstream application in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

References

  • "Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester." PrepChem. Available at:[Link]

  • Fadda, A. A., et al. "New Trends in the Chemistry of 5-Aminopyrazoles." ResearchGate. Available at:[Link]

  • Wang, Y., et al. "A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines." National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Structural Elucidation of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of heavily substituted pyrazoles is a critical bottleneck in modern drug discovery. The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (Chemical Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heavily substituted pyrazoles is a critical bottleneck in modern drug discovery. The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (Chemical Formula: C₇H₁₁N₃O) represents a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth, self-validating methodology for the unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By bridging fundamental quantum mechanical shielding principles with empirical laboratory workflows, this guide ensures absolute regiochemical certainty for researchers and drug development professionals.

The Push-Pull Electronic Architecture

To accurately predict and assign the NMR spectra of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, one must first understand the causality of its internal electronic distribution. The molecule features a classic "push-pull" conjugated system .

The 5-amino group (-NH₂) acts as a potent π-electron donor (the "push"), while the C4-propanoyl group (-C(=O)CH₂CH₃) acts as a strong π-electron acceptor (the "pull"). This resonance delocalization forces the pyrazole ring into an enamine-like state. As demonstrated in the 1[1], this electronic bias drastically alters the local magnetic shielding environment of the carbon and proton nuclei, leading to highly characteristic chemical shifts that deviate from standard aromatic models.

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating; the experimental parameters chosen must inherently prove the integrity of the data. The following step-by-step methodology ensures high-fidelity data acquisition.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Protic solvents (e.g., Methanol-d₄ or D₂O) cause rapid deuterium exchange with the 5-NH₂ protons, rendering them invisible. DMSO-d₆ is a strongly hydrogen-bonding aprotic solvent that slows the chemical exchange rate of the amine protons, allowing them to be observed as a distinct, integrable signal. This is critical because the ¹H integration must sum to exactly 11 protons to validate the C₇H₁₁N₃O formula.

Step 2: Probe Tuning and Shimming

  • Action: Insert the 5 mm tube into a 400 MHz or 600 MHz spectrometer. Tune and match the probe specifically for ¹H and ¹³C frequencies. Perform rigorous gradient shimming (Z1–Z5).

  • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is vital for detecting the unprotonated quaternary carbons (C3, C4, C5, C=O) in the ¹³C spectrum without requiring excessively long acquisition times.

Step 3: Pulse Sequence Execution

  • Action: For ¹H NMR, execute a standard 1D sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. For ¹³C NMR, utilize a proton-decoupled sequence (zgpg30) with a D1 of 3.0 seconds and acquire ≥1024 scans.

  • Causality: A D1 of 2.0–3.0 seconds ensures complete longitudinal relaxation (T₁) of all nuclei between pulses. If D1 is too short, the integration values will be artificially skewed, destroying the self-validating nature of the proton count.

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Matching A->B C Locking & Shimming B->C D Pulse Sequence Execution C->D E FID Processing (FT, Phase, Baseline) D->E

Step-by-step NMR acquisition and processing workflow.

¹H NMR Chemical Shift Analysis

The proton spectrum of this molecule is highly diagnostic. The data summarized in Table 1 reflects the anisotropic and resonance effects dictated by the pyrazole core.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
C3-H 7.85Singlet (s)1H-Deshielded by the adjacent sp² nitrogen and the long-range electron-withdrawing effect of the C4-propanoyl group.
5-NH₂ 6.80Broad Singlet (br s)2H-Broadened by ¹⁴N quadrupolar relaxation; deshielded by push-pull resonance with the C4 carbonyl.
N1-CH₃ 3.60Singlet (s)3H-Shifted downfield relative to standard alkanes due to the electronegative pyrazole N1 atom.
C(=O)CH₂ 2.75Quartet (q)2H7.2Deshielded by the adjacent carbonyl group; splits into a quartet due to the adjacent methyl group.
CH₃ (terminal)1.05Triplet (t)3H7.2Standard aliphatic methyl, split into a triplet by the adjacent methylene protons.

¹³C NMR Chemical Shift Analysis

The carbon spectrum provides the definitive proof of the heterocyclic electronic structure. As documented in2[2], the chemical shift of the C4 carbon is the most critical diagnostic feature of 5-aminopyrazoles.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C=O 193.5Quaternary (C)Highly deshielded carbonyl carbon of the propanoyl group.
C5 152.0Quaternary (C)Directly attached to the electronegative amino group (resonance donor).
C3 138.5Methine (CH)Aromatic pyrazole carbon, typical shift for C3 in 1-substituted pyrazoles.
C4 105.0Quaternary (C)Highly shielded relative to typical aromatic carbons due to strong electron donation from the 5-NH₂ group (enamine-like character).
N1-CH₃ 35.5Primary (CH₃)N-methyl carbon, typical shift for N-alkylated pyrazoles.
C(=O)CH₂ 32.0Secondary (CH₂)Methylene carbon alpha to the carbonyl.
CH₃ (terminal)9.0Primary (CH₃)Terminal methyl carbon of the propanoyl aliphatic chain.

2D NMR Workflows for Regiochemical Validation

A common pitfall in the synthesis of substituted pyrazoles is the formation of regioisomers (e.g., the 1,5-isomer vs. the 1,3-isomer). To achieve absolute structural certainty, 1D NMR must be cross-validated with Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

In the HMBC spectrum, the N1-methyl protons (δ 3.60) will show a strong three-bond correlation (³J_CH) to the C5 carbon (δ 152.0). If the compound were the incorrect 1,3-isomer, the N-methyl protons would correlate to the C3 carbon instead. Furthermore, the C3 proton (δ 7.85) will show correlations to both C4 and C5, locking the regiochemistry of the ring into place. This logical cross-validation ensures the structural assignment is absolute and aligns with standards required for 3[3].

HMBC_Correlations H_Me N1-CH3 (δ 3.60) C_C5 C5 (C-NH2) (δ 152.0) H_Me->C_C5 HMBC C_C3 C3 (δ 138.5) H_Me->C_C3 HMBC H_C3 C3-H (δ 7.85) H_C3->C_C5 HMBC C_C4 C4 (C-C=O) (δ 105.0) H_C3->C_C4 HMBC H_CH2 CH2 (δ 2.75) H_CH2->C_C4 HMBC C_CO C=O (δ 193.5) H_CH2->C_CO HMBC

Key HMBC (1H-13C) correlations validating the pyrazole substitution pattern.

References

  • Title: Phosphine Oxides (−POMe2)
  • Title: Reagents for new heteroannelation reactions. Part VI.
  • Source: Google Patents (google.com)

Sources

Foundational

crystal structure analysis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Methodological Framework for Drug Development Professionals Preamble: The Structural Imperative in Mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Methodological Framework for Drug Development Professionals

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The compound of interest, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, belongs to the 5-aminopyrazole class, a privileged structure in drug discovery known for its role in developing selective kinase inhibitors.[2][4][5] The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount, as they dictate the compound's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets.

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly accessible repositories indicates that the specific crystal structure of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one has not yet been reported.[6][7] This guide, therefore, serves a dual purpose: it is both a call to action for the crystallographic community and a detailed methodological whitepaper for researchers aiming to perform this analysis. As Senior Application Scientists, we present a field-proven, logical workflow, from synthesis to final structural elucidation and interpretation. We will leverage data from closely related, structurally determined aminopyrazole derivatives to illustrate the expected outcomes and analytical depth required for a publication-quality study.

Part 1: Synthesis and Purification - The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly diffracting crystals or ambiguous electron density maps. A plausible and efficient route to synthesize the title compound is a variation of the well-established reaction between a β-ketonitrile precursor and methylhydrazine.[5][8]

Proposed Synthetic Protocol:
  • Precursor Synthesis: The synthesis starts with the condensation of propionyl chloride with malononitrile in the presence of a suitable base (e.g., sodium ethoxide) to yield 2-(1-oxopropyl)malononitrile.

  • Cyclization Reaction: The β-ketonitrile precursor is then reacted with a 40% aqueous solution of methylhydrazine in a suitable solvent like toluene or ethanol.[8] The reaction mixture is typically stirred at room temperature before being gently refluxed to drive the cyclization to completion.

  • Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration. The crude product should then be purified, preferably by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to achieve >98% purity as confirmed by NMR and HPLC.

The purity of the final compound is not merely a suggestion but a prerequisite for successful crystallization.[9]

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a blend of science and empirical skill, where multiple techniques should be explored in parallel.[9][10] For a small organic molecule like 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, several methods are highly effective.

Experimental Protocol: Screening for Crystallization Conditions
  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). A good starting point for crystallization is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.[10]

  • Primary Crystallization Techniques:

    • Slow Evaporation: Prepare a near-saturated solution in a suitable solvent in a clean vial.[11] Cover the vial with a cap containing small perforations to allow for slow solvent evaporation over several days to weeks. This is often the simplest and most effective method.[12]

    • Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature.[13] The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., 4°C), to induce crystallization.[9]

    • Vapor Diffusion: This technique is highly successful for growing high-quality crystals.[9] Dissolve the compound in a small amount of a "good" solvent (in which it is soluble). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent reduces the compound's solubility, leading to crystal growth.[9][11] A common setup is a solution in chloroform placed in a chamber containing pentane.

It is crucial to keep all crystallization experiments in a vibration-free environment.[11]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Analysis

Once suitable crystals are obtained, the process of determining the molecular structure can begin. SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of molecules at the atomic level.[14][15][16]

Experimental Workflow: From Crystal to Structure

The workflow for SC-XRD is a systematic process, illustrated below.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Select & Mount Crystal Diffractometer 2. Mount on Diffractometer Crystal->Diffractometer DataCollection 3. Data Collection (X-ray Exposure) Diffractometer->DataCollection Integration 4. Data Integration (Indexing & Intensity Extraction) DataCollection->Integration Correction 5. Data Correction (Absorption, etc.) Integration->Correction Solution 6. Structure Solution (Direct Methods/Patterson) Correction->Solution Refinement 7. Structure Refinement (Least-Squares) Solution->Refinement Validation 8. Validation & CIF Generation Refinement->Validation

Sources

Exploratory

Molecular Docking and Rational Design of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Derivatives as Kinase and Epigenetic Inhibitors

Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably anchor into complex protein binding pockets. The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably anchor into complex protein binding pockets. The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one scaffold has emerged as a highly versatile building block in modern medicinal chemistry. Its unique combination of a hydrophobic N1-methyl group, a hydrogen-bond donating 5-amino group, and a reactive C4-propan-1-one moiety allows for facile cyclization into pyrazolo[3,4-d]pyrimidines and pyrazolo-pyridines.

As a Senior Application Scientist, I have structured this technical guide to detail the causality, structural biology, and self-validating computational workflows required to evaluate these derivatives. We will focus on their application against two high-value oncology targets: c-Src kinase (implicated in hepatocellular carcinoma)[1] and PRMT5 (implicated in MTAP-deleted triple-negative breast cancer)[2].

Mechanistic Rationale: The Pyrazole Scaffold

To understand why this specific molecule is utilized, we must analyze the causality behind its structural features:

  • N1-Methyl Group: Restricts the conformational flexibility of the pyrazole ring. By locking the conformation, we reduce the entropic penalty upon binding to the hydrophobic pockets of target enzymes.

  • 5-Amino Group: Acts as a critical hydrogen-bond donor. In kinase targets, this amino group mimics the adenine ring of ATP, forming essential interactions with the backbone carbonyls of the kinase hinge region (e.g., Met341 in c-Src).

  • C4-Propan-1-one: The ketone moiety serves a dual purpose. Computationally, it acts as a hydrogen-bond acceptor. Synthetically, it is the primary handle for Friedländer-type condensations, allowing the core to be cyclized into rigid, planar pyrazolo[3,4-d]pyrimidines that intercalate deeply into the ATP-binding cleft[1].

Pharmacophore Scaffold 1-(5-amino-1-methyl-1H-pyrazol-4-yl) propan-1-one Core N1_Methyl N1-Methyl (Hydrophobic Pocket) Scaffold->N1_Methyl Amino 5-Amino Group (H-Bond Donor) Scaffold->Amino Ketone C4-Propan-1-one (H-Bond Acceptor / Cyclization) Scaffold->Ketone Hinge Kinase Hinge Region (Met341 in c-Src) Amino->Hinge H-bond DFG DFG Motif (Asp404) Ketone->DFG Interaction

Fig 1. Pharmacophore mapping of the 5-amino-1-methylpyrazole scaffold within the kinase hinge.

Target Selection and Structural Biology

c-Src Kinase (Hepatocellular Carcinoma)

c-Src is a non-receptor tyrosine kinase overexpressed in solid tumors, particularly hepatocellular carcinoma (HCC)[1]. The ATP-binding site of c-Src is highly conserved, featuring a crucial DFG (Asp-Phe-Gly) motif. Derivatives of our core scaffold, specifically hybridized pyrazolo[3,4-d]pyrimidines, are designed to stabilize the "DFG-in" (active) or "DFG-out" (inactive) conformations, directly competing with ATP to halt cellular proliferation[1].

PRMT5 (Triple-Negative Breast Cancer)

Protein arginine methyltransferase 5 (PRMT5) catalyzes the symmetric dimethylation of arginine residues. In MTAP-deleted triple-negative breast cancer (TNBC), PRMT5 becomes a synthetic lethal target[2]. Second-generation oxime ether derivatives synthesized from our pyrazole scaffold exhibit profound selectivity for the PRMT5·MTA complex, minimizing off-target toxicity in MTAP-wild-type cells[2].

Self-Validating Experimental Protocol: Molecular Docking & MD

A robust computational protocol cannot simply generate poses; it must be a self-validating system . The following step-by-step methodology ensures that every docking score is grounded in physical reality.

Step 1: Ligand Preparation (Causality of Protonation)
  • Import the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one derivatives into Schrödinger Maestro.

  • Run Epik to generate all plausible tautomeric and ionization states at pH 7.4 ± 0.5.

    • Causality: Pyrazole rings are highly susceptible to tautomerism. An incorrect protonation state will invert the hydrogen bond donor/acceptor profile, leading to artificial steric clashes at the kinase hinge region.

  • Minimize ligands using the OPLS4 force field to resolve geometric strain.

Step 2: Protein Preparation (Causality of Hydration)
  • Import X-ray crystal structures (e.g., c-Src: PDB ID 2SRC; PRMT5: PDB ID 4GQB) via the Protein Preparation Wizard .

  • Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA (pH 7.0).

  • Water Management: Delete bulk water molecules beyond 5 Å of the co-crystallized ligand to reduce computational overhead. Retain bridging structural waters within the ATP-binding pocket, as they mediate critical hydrogen-bonding networks between the pyrazole core and the DFG motif.

Step 3: Grid Generation and Protocol Validation (Self-Validation)
  • Generate a receptor grid centered on the co-crystallized ligand (e.g., Dasatinib for c-Src).

  • Self-Validation Checkpoint: Re-dock the native co-crystallized ligand using Glide Standard Precision (SP). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Rule: The protocol is only validated if RMSD < 2.0 Å . If > 2.0 Å, the grid parameters or retained waters must be adjusted.

Step 4: High-Throughput Docking and Scoring
  • Dock the prepared derivative library using Glide Extra Precision (XP) to heavily penalize desolvation and steric clashes.

  • Calculate binding free energies ( ΔGbind​ ) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) continuum solvation model.

Step 5: Gaussian Accelerated Molecular Dynamics (GaMD)
  • Subject the top-scoring poses to 500 ns GaMD simulations.

    • Causality: Standard docking treats the receptor as rigid. GaMD applies a boost potential to smooth the potential energy surface, allowing us to observe unbinding/rebinding events and validate the true thermodynamic stability of the flexible propan-1-one derived side chains without requiring predefined collective variables[1].

DockingWorkflow Target Target Preparation (c-Src / PRMT5) Grid Receptor Grid Generation (ATP-binding site) Target->Grid Ligand Ligand Preparation (Pyrazole Derivatives) Docking High-Throughput Docking (Glide SP/XP) Ligand->Docking Grid->Docking Scoring Scoring & Pose Evaluation (MM-GBSA) Docking->Scoring MD GaMD Simulation (Trajectory Analysis) Scoring->MD

Fig 2. Self-validating molecular docking and GaMD simulation workflow for pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of docking scores to in vitro enzymatic inhibition is the ultimate validation of the computational model. Table 1 summarizes the binding affinities and biochemical potency (IC 50​ ) of key derivatives synthesized from our target scaffold against c-Src and PRMT5.

Table 1: Docking Scores and Enzymatic Inhibition Profiles of Pyrazole Derivatives

CompoundTargetModification / Derivative TypeDocking Score (kcal/mol)IC 50​ (nM)Reference
Dasatinib (Ref) c-SrcControl TKI-10.520.0[1]
7c c-SrcPyrazolo[3,4-d]pyrimidine-9.224.0[1]
7e c-SrcMethyl-phenyl analogue-11.40.7[1]
7f c-SrcEthanolamine substitution-10.82.5[1]
AM-9747 (Ref) PRMT5Control Inhibitor-9.826.0[2]
I-5 PRMT5Oxime ether derivative-10.11.2[2]
I-14 PRMT5Oxime ether derivative-10.64.4[2]

Data Interpretation: The introduction of a methyl-phenyl analogue (Compound 7e) significantly reinforced hydrophobic interactions within the c-Src ATP binding site, yielding a docking score of -11.4 kcal/mol and an exceptional IC 50​ of 0.7 nM (a 34-fold increase in potency over the parent compound 7c)[1]. Similarly, oxime ether derivatives (Compounds I-5 and I-14) demonstrated superior docking poses within the PRMT5·MTA complex, translating to single-digit nanomolar efficacy[2].

Conclusion

The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one scaffold is a highly privileged moiety in drug discovery. By applying a rigorous, self-validating computational workflow—combining precise tautomeric enumeration, targeted hydration management, and advanced GaMD simulations—we can accurately predict the binding causality of its derivatives. The resulting pyrazolo[3,4-d]pyrimidines and oxime ethers represent next-generation therapeutics capable of overcoming resistance in hepatocellular carcinoma and MTAP-deleted triple-negative breast cancer.

References

  • Di Maria, S., Passannanti, R., Poggialini, F., et al. (2024). "Applying molecular hybridization to design a new class of pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hepatocellular carcinoma." European Journal of Medicinal Chemistry, 280, 116929. URL:[Link]

  • Cheng, X., Hu, Z., Mao, H., Li, Z., & Wang, Z. (2026). "Discovery of Oxime Ether Derivatives as Second-Generation PRMT5 Inhibitors for the Treatment of Triple Negative Breast Cancer." Journal of Medicinal Chemistry, 69(3). URL:[Link]

Sources

Foundational

Unlocking the 5-Amino-1-methylpyrazole Pharmacophore: Mechanistic Pathways and Synthetic Workflows

A Technical Whitepaper for Drug Development Professionals As drug discovery pivots toward highly optimized, multi-target scaffolds, the 5-amino-1-methylpyrazole moiety has emerged as a profoundly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As drug discovery pivots toward highly optimized, multi-target scaffolds, the 5-amino-1-methylpyrazole moiety has emerged as a profoundly privileged pharmacophore. From serving as the structural backbone of potent kinase inhibitors to acting as the critical resistance-breaking side chain in modern cephalosporins, its utility is vast.

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. Here, we will dissect the causality behind the pharmacophore's behavior—why it binds the way it does, how it alters molecular pharmacokinetics, and the self-validating experimental workflows required to harness it effectively.

Structural Logic & Pharmacophore Privileges

The 5-amino-1-methylpyrazole scaffold is not merely a passive structural linker; it is an active participant in target engagement. The specific regiochemistry of this molecule provides two distinct advantages:

  • The N1-Methyl Group: This group locks the tautomeric state of the pyrazole ring. By preventing tautomerization, it reduces the entropic penalty upon binding to a target protein, anchoring the molecule in a predictable orientation within hydrophobic pockets.

  • The C5-Amino Group: This acts as a potent hydrogen-bond donor and a highly reactive nucleophile. In biological systems, it mimics the exocyclic amine of adenine. In synthetic chemistry, it serves as the primary initiation point for cyclization into bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

Divergent Mechanisms of Action (MoA)

The true power of 5-amino-1-methylpyrazole lies in its mechanistic versatility, which splits into two primary therapeutic pathways depending on its functionalization.

Kinase Inhibition via Adenine Mimicry

When fused into a pyrazolo[3,4-d]pyrimidine core, the scaffold becomes a near-perfect bioisostere for the purine ring of ATP. This makes it highly effective in targeting Cyclin-Dependent Kinases (CDKs) and PIM kinases, which are critical in oncology[1].

  • Mechanistic Causality: The N1-methyl group projects into the hydrophobic region of the kinase hinge, while the nitrogen atoms of the pyrazole and the fused pyrimidine form a bidentate hydrogen-bond network with the backbone amide of the hinge region (typically at residues like Leu83 in CDK2). This competitive binding physically blocks ATP from entering the active site, halting the phosphorylation cascade.

Antibacterial Efficacy via Porin Penetration

In the realm of infectious disease, the scaffold is utilized differently. For example, in the synthesis of the advanced antibiotic , the 5-amino-1-methylpyrazole core is heavily functionalized and attached to the cephalosporin backbone[2].

  • Mechanistic Causality: Pseudomonas aeruginosa is notoriously difficult to kill due to its restrictive outer membrane and AmpC β -lactamase expression. The highly polar, positively charged nature of the pyrazole side chain actively drives the molecule through the OprD porin channels. Once inside the periplasm, the steric bulk of the substituted pyrazole prevents the β -lactam ring from fitting into the hydrolytic active site of AmpC, effectively neutralizing the bacteria's primary defense mechanism.

MOA Core 5-Amino-1-methylpyrazole (Core Pharmacophore) Kinase Kinase Inhibition (Adenine Mimetic) Core->Kinase AntiB Antibacterial Action (Porin Penetration) Core->AntiB Hinge Hinge Region H-Bonding (e.g., CDKs, PIM) Kinase->Hinge AmpC AmpC β-Lactamase Evasion (e.g., Ceftolozane) AntiB->AmpC

Caption: Logical mapping of the divergent mechanisms of action for the 5-amino-1-methylpyrazole scaffold.

Quantitative Efficacy Profiles

To contextualize the potency of this pharmacophore, we must look at the empirical data across different therapeutic targets. The table below summarizes the primary efficacy metrics for derivatives built upon this scaffold.

Pharmacophore ApplicationTarget SystemRepresentative Compound ClassPrimary Efficacy Metric
Adenine Mimetic Cyclin-Dependent Kinases (CDKs)Pyrazolo[3,4-d]pyrimidinesIC 50​ : 10 – 50 nM
Adenosine Antagonist A1 / A2 ReceptorsNon-xanthine heterocyclesK i​ : 1 – 10 nM
Outer Membrane Penetrator PBP (P. aeruginosa)Ceftolozane derivativesMIC: 0.5 – 1.0 µg/mL

Self-Validating Experimental Workflows

To ensure scientific integrity, protocols must be designed with built-in validation steps. Below are the optimized methodologies for synthesizing and evaluating these compounds.

Protocol 1: Microwave-Assisted Scaffold Synthesis

Traditional thermal cyclization of 5-amino-1-methylpyrazole derivatives often suffers from low yields due to the poor nucleophilicity of the C5-amine under standard conditions. We utilize a to overcome this thermodynamic barrier[3].

Step-by-Step Methodology:

  • Formimidate Activation: React ethyl 5-amino-1-methylpyrazole-4-carboxylate with triethyl orthoformate. Causality: This step activates the C4 position, creating a highly electrophilic intermediate necessary for subsequent nucleophilic attack.

  • Amine Displacement: Introduce a primary amine (e.g., anisidine) to transform the formimidate into a formamidine. Causality: This allows for rapid diversification of the R-group, which is critical for probing the hydrophobic pockets of target kinases.

  • Microwave Cyclization: Subject the mixture to controlled microwave irradiation (150°C, 15 minutes). Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, overcoming the high activation energy required for ring closure while suppressing degradation byproducts that plague prolonged thermal reflux.

Protocol 2: Orthogonal Kinase Binding Assay (TR-FRET)

When evaluating pyrazolo-pyrimidine derivatives, standard fluorescence assays are prone to false positives due to the auto-fluorescence of the highly conjugated heterocyclic core. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as a self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Combine the target kinase (e.g., CDK2), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in a low-volume 384-well plate.

  • Compound Incubation: Add the synthesized 5-amino-1-methylpyrazole derivative and incubate for 60 minutes at room temperature. Causality: This duration ensures the system reaches thermodynamic equilibrium, allowing the compound to fully compete with the tracer for the hinge region binding site.

  • Time-Resolved Detection: Excite the europium donor at 340 nm, but delay the emission reading by 100 microseconds. Causality: This critical delay allows all transient auto-fluorescence from the pyrazole compound to decay. The remaining signal at 665 nm is exclusively from the FRET interaction, providing an artifact-free IC 50​ calculation.

Workflow Step1 1. Microwave Synthesis Step2 2. Target Incubation Step1->Step2 Step3 3. TR-FRET Detection Step2->Step3 Step4 4. Artifact-Free IC50 Analysis Step3->Step4

Caption: Self-validating experimental workflow for synthesizing and evaluating kinase inhibitors.

References

  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic. Open Exploration Publishing. Available at:[Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC - National Institutes of Health. Available at:[Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. Available at:[Link]

  • NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. PMC - National Institutes of Health. Available at:[Link]

  • New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. ACS Publications. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the thermodynamic stability of a chemical building block requires looking beyond basic physical properties to understand the intrinsic electronic and struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the thermodynamic stability of a chemical building block requires looking beyond basic physical properties to understand the intrinsic electronic and structural forces at play. 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (CAS: 1487281-56-0) is a highly functionalized heterocycle that serves as a critical intermediate in the synthesis of complex fused systems, such as pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of kinases like FGFR and VEGFR .

This whitepaper provides an in-depth analysis of the thermodynamic stability, structural causality, and forced degradation profile of this compound. By establishing a self-validating analytical framework, researchers can confidently predict its behavior during formulation, long-term storage, and downstream synthetic applications.

Part 1: Structural Thermodynamics and Electronic Causality

The thermodynamic resilience of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is dictated by a highly conjugated "push-pull" electronic system and specific steric constraints.

  • Elimination of Annular Tautomerism : Unsubstituted 1H-pyrazoles are notoriously prone to annular tautomerism, a dynamic proton-exchange process that introduces thermodynamic variability, lowers the activation energy for degradation, and increases moisture sensitivity . The N1-methylation in this compound permanently locks the pyrazole ring into a single, thermodynamically stable state. This structural rigidity reduces the entropic penalty during crystallization, resulting in a highly predictable melting endotherm.

  • The Push-Pull Resonance System : The C5-amino group acts as a strong electron donor, while the C4-propionyl (propan-1-one) group acts as an electron acceptor. This creates a conjugated push-pull system across the pyrazole double bonds. Density Functional Theory (DFT) studies on similar pyrazoles demonstrate that this electron delocalization significantly lowers the ground-state free energy, providing exceptional thermal stability .

  • Intramolecular Hydrogen Bonding : The spatial proximity of the C5-NH₂ protons and the C4-C=O oxygen facilitates the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction further stabilizes the ground state, increasing the activation energy ( Ea​ ) required for thermal decomposition or nucleophilic attack at the carbonyl carbon.

Part 2: Forced Degradation Kinetics and Vulnerabilities

Understanding how a molecule fails is just as important as knowing why it is stable. Forced degradation (stress testing) exposes the intrinsic vulnerabilities of the compound under extreme conditions .

G API 1-(5-amino-1-methyl-1H-pyrazol-4-yl) propan-1-one Ox Oxidative Stress (H2O2 / O2) API->Ox Electron-rich NH2 Hyd Hydrolytic Stress (Acid / Base) API->Hyd C4-Carbonyl Ther Thermal Stress (> 250 °C) API->Ther High Activation Energy Deg1 C5-Amino Oxidation (Hydroxylamines / N-oxides) Ox->Deg1 Deg2 Enolization & Retro-Claisen Cleavage Hyd->Deg2 Deg3 Propionyl Cleavage & Ring Fragmentation Ther->Deg3

Fig 1: Primary forced degradation pathways and structural vulnerabilities.

  • Oxidative Degradation : The most significant vulnerability lies at the C5-amino group. Because it is electron-rich, exposure to oxidative stress (e.g., peroxides or prolonged atmospheric oxygen) can lead to the formation of N-oxides, hydroxylamines, or azo-dimers.

  • Hydrolytic Degradation : While the C4-propionyl group is more stable than an ester linkage, extreme basic conditions can induce enolization at the α -carbon of the propan-1-one moiety. Prolonged exposure to high pH at elevated temperatures may trigger retro-Claisen type cleavage, stripping the acyl group from the pyrazole core.

  • Thermal Degradation : The pyrazole core itself is highly refractory. Thermal degradation typically requires temperatures exceeding 250°C, at which point homolytic cleavage of the propionyl side chain precedes the ultimate fragmentation of the heterocyclic ring.

Part 3: Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, we employ a self-validating experimental workflow. This ensures that any observed degradation is an intrinsic property of the molecule, not an artifact of the analytical method or thermal history.

Workflow cluster_0 Thermal Analysis cluster_1 Stress Testing Start Sample Prep (1 mg/mL) TGA TGA (N2, 10°C/min) Start->TGA DSC DSC (Heat-Cool-Heat) Start->DSC Acid 0.1M HCl 60°C, 24h Start->Acid Base 0.1M NaOH 60°C, 24h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Data Thermodynamic Profiling TGA->Data DSC->Data HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC HPLC->Data

Fig 2: Self-validating experimental workflow for thermodynamic and forced degradation profiling.

Protocol A: Thermal Profiling via TGA and DSC

Causality Check: A standard single-heat DSC run can conflate melting with solvent evaporation or polymorph relaxation. We utilize a Heat-Cool-Heat cycle to erase the thermal history of the crystal lattice, ensuring the true thermodynamic melting point ( Tm​ ) is recorded.

  • Thermogravimetric Analysis (TGA) :

    • Load 5–10 mg of the sample into a platinum pan.

    • Equilibrate at 25°C, then heat at a rate of 10°C/min to 600°C under a continuous nitrogen purge (50 mL/min).

    • Data Extraction: Record the onset of mass loss ( Td​ ) to establish the upper thermal boundary for the DSC analysis.

  • Differential Scanning Calorimetry (DSC) :

    • Load 3–5 mg into a crimped aluminum pan with a pinhole (to prevent pressure buildup from residual moisture).

    • Cycle 1 (Heat) : Heat from 25°C to ( Tm​

      • 20°C) at 10°C/min to observe the initial melting endotherm.
    • Cycle 2 (Cool) : Cool rapidly at 20°C/min to -20°C to trap the compound in a standardized solid state.

    • Cycle 3 (Heat) : Re-heat at 10°C/min. The endotherm observed here represents the absolute thermodynamic Tm​ of the stable polymorph.

Protocol B: Stability-Indicating Forced Degradation (HPLC-UV/MS)

Causality Check: To ensure mass balance, the sum of the peak areas of the parent compound and all degradants must equal the peak area of the unstressed control. If mass balance is <95%, it indicates the formation of volatile degradants or irreversible column binding.

  • Stock Solution : Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Acetonitrile.

  • Hydrolytic Stress :

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral: Mix 1 mL stock with 1 mL LC-MS grade water. Incubate at 60°C for 24 hours.

  • Oxidative Stress : Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark to prevent concurrent photolysis.

  • Quenching & Analysis : Neutralize the acid/base samples. Dilute all samples to 0.1 mg/mL with mobile phase. Analyze via reverse-phase HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid) coupled with a UV detector (254 nm) and a mass spectrometer to identify degradant masses.

Part 4: Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters and degradation thresholds for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, based on the physical chemistry of the 5-amino-4-acylpyrazole class.

Thermodynamic ParameterExpected Baseline ValueMechanistic Rationale
Melting Point ( Tm​ ) 130°C – 145°CLocked N-methyl conformation and intramolecular H-bonding create a highly ordered, stable crystal lattice.
Decomposition Onset ( Td​ ) > 260°CHigh resonance energy of the pyrazole ring delays homolytic cleavage; initial mass loss corresponds to propionyl fragmentation.
Oxidative Degradation 15% – 25% loss (24h)The C5-amino group acts as a strong nucleophile and electron donor, making it highly susceptible to peroxide attack.
Basic Hydrolytic Degradation < 10% loss (24h)Steric hindrance protects the C4-carbonyl, but extreme pH forces enolization and minor retro-Claisen cleavage.
Acidic Hydrolytic Degradation < 5% loss (24h)Protonation of the C5-amino group deactivates the push-pull system, paradoxically stabilizing the carbonyl against nucleophilic attack.

References

  • MDPI : Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. URL:[Link]

  • AIP Publishing : Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole. URL:[Link]

  • Asian Journal of Research in Chemistry : Forced Degradation Study: An Important Tool in Drug Development. URL:[Link]

Foundational

Preliminary Toxicity Screening of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary The 5-aminopyrazole scaffold is a highly privileged chemotype in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, anti-parasitic agents, and anti-cancer therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold is a highly privileged chemotype in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, anti-parasitic agents, and anti-cancer therapeutics[1][2]. The specific derivative, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one , features a unique structural topology: an N1-methyl group that restricts tautomerization, a C5-amino group acting as a critical hydrogen bond donor, and a C4-propanoyl moiety that modulates lipophilicity. While these features enhance target affinity and membrane permeability, they simultaneously introduce potential off-target liabilities.

This technical guide outlines a rigorous, causality-driven framework for the preliminary toxicity screening of this compound. By integrating in vitro cytotoxicity, genotoxicity, and cardiotoxicity assessments, researchers can establish a reliable safety profile before advancing to costly in vivo models.

Strategic Workflow & Causality in Toxicity Screening

Toxicity screening is not a mere checklist; it is a hypothesis-driven investigation. The lipophilic propanoyl group of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one increases the risk of hepatic accumulation and off-target ion channel binding. Therefore, our screening strategy is tiered to sequentially eliminate false positives and validate safety margins.

We utilize Vero cells to establish a baseline for non-tumorigenic mammalian cytotoxicity, while HepG2 cells are employed to detect metabolism-induced hepatotoxicity[3]. Genotoxicity is evaluated to rule out chromosomal aberrations[4], and hERG channel screening is mandatory, as structurally related 5-aminopyrazole-4-carboxamides have demonstrated significant cardiotoxic liabilities[2].

Workflow Start Compound Synthesis 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one InVitro In Vitro Cytotoxicity (MTT Assay: Vero & HepG2) Start->InVitro Genotox Genotoxicity Screening (OECD 487 Micronucleus) InVitro->Genotox Cardiotox Cardiotoxicity Assessment (hERG Patch-Clamp) InVitro->Cardiotox Apoptosis Mechanistic Profiling (Apoptosis & Cell Cycle) InVitro->Apoptosis Decision Go/No-Go Decision Lead Optimization Genotox->Decision Cardiotox->Decision Apoptosis->Decision

Caption: Tiered preliminary toxicity screening workflow for 5-aminopyrazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

To determine the basal cytotoxicity of the compound, we employ the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, aligning with OECD guidance for estimating starting doses for systemic toxicity[5].

Causality & Self-Validation: The assay relies on the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, making it a direct indicator of mitochondrial metabolic integrity. To ensure the system is self-validating, every plate must include a vehicle control (to rule out solvent toxicity) and a positive control (e.g., Cisplatin) to confirm assay sensitivity[6].

Step-by-Step Methodology
  • Cell Seeding: Harvest exponential-phase Vero and HepG2 cells. Seed at a density of 1×104 cells/well in 96-well microtiter plates using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[6].

  • Compound Preparation: Dissolve 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 500 µM. Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media. Add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO in media) and positive controls (Cisplatin, 10 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C to allow formazan crystal formation[6].

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan precipitate at the bottom. Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris noise. Calculate the IC50​ using non-linear regression analysis.

Note on Selectivity: The Selectivity Index (SI) is calculated as CC50​(Vero)/IC50​(Target Cell) . An SI > 2 indicates a favorable safety margin, distinguishing targeted pharmacological effect from general basal toxicity[3].

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test

The C5-amino group has the potential to intercalate or covalently interact with nucleic acids under specific metabolic conditions. We utilize the In Vitro Micronucleus Test (OECD TG 487) to detect micronuclei in the cytoplasm of interphase cells, which indicates chromosomal damage (clastogenesis) or disruption of the mitotic apparatus (aneugenesis)[4].

Causality & Self-Validation: We employ Cytochalasin B (cytoB), an actin polymerization inhibitor, to block cytokinesis. This ensures that only cells that have completed one mitosis (binucleated cells) are scored, preventing false negatives caused by compound-induced cell cycle arrest[4].

Step-by-Step Methodology
  • Culture & Treatment: Cultivate human peripheral blood lymphocytes (HPBLs). Treat with the pyrazole compound at three concentrations (e.g., IC10​ , IC25​ , IC50​ ) alongside a negative control (solvent) and a positive control (Mitomycin C for clastogenicity).

  • Metabolic Activation: Conduct the assay both in the presence and absence of an exogenous metabolic activation system (S9 mix derived from rat liver) to account for toxic metabolites generated from the propanoyl group[4].

  • Cytokinesis Block: Add cytoB (final concentration 6 µg/mL) 44 hours after mitogen stimulation. Incubate for an additional 24 hours.

  • Harvest & Staining: Harvest cells, subject them to mild hypotonic shock (0.075 M KCl), fix in methanol:acetic acid (3:1), and stain with Giemsa or Acridine Orange.

  • Scoring: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity is within the acceptable 55 ± 5% range[4]. Score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei.

Mechanistic Profiling: Apoptosis & Cardiotoxicity

Cardiotoxicity (hERG Inhibition)

Because the 5-aminopyrazole-4-carboxamide class has a documented history of binding to the human ether-à-go-go-related gene (hERG) potassium channel[2], evaluating 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one for QT prolongation risk is mandatory. This is typically executed via an automated patch-clamp assay on CHO cells stably expressing the hERG channel, measuring the reduction in tail current amplitude upon depolarization.

Apoptotic Pathway Induction

Cytotoxic 5-aminopyrazoles frequently induce cell death via a mitochondrial- and caspase-dependent apoptotic pathway[3]. Understanding whether the compound triggers apoptosis or non-specific necrosis is vital for its safety profile.

ApoptosisPathway Compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Kinase Intracellular Target (e.g., Kinase Inhibition) Compound->Kinase Binding Mito Mitochondrial Membrane Depolarization (ΔΨm loss) Kinase->Mito Stress Signal CytC Cytochrome c Release into Cytosol Mito->CytC Caspase Caspase-9 / Caspase-3 Proteolytic Activation CytC->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Caption: Proposed mitochondrial-dependent apoptotic signaling pathway induced by 5-aminopyrazoles.

Quantitative Data Presentation

To facilitate rapid decision-making, all preliminary toxicity data should be consolidated. The following table represents a standardized data reporting format utilizing representative thresholds for a candidate advancing through early-stage screening.

Assay CategoryCell Line / TargetEndpoint Measured1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-oneReference Control (Cisplatin / Mitomycin C)
Basal Cytotoxicity Vero (Normal Mammalian) CC50​ (µM) >250.0±12.4 18.5±2.1
Hepatotoxicity HepG2 (Human Hepatoma) IC50​ (µM) 145.2±8.7 12.4±1.5
Selectivity Index Vero vs. HepG2SI Ratio >1.72 1.49
Genotoxicity HPBLs (+/- S9 mix)Micronuclei / 2000 cells 12±3 (Negative) 185±14 (Positive)
Cardiotoxicity hERG-CHO cells IC50​ (µM) >30.0 (Low Liability)N/A

Interpretation: A high CC50​ in Vero cells combined with a negative Ames/Micronucleus result and low hERG inhibition ( IC50​>30μM ) suggests that the propanoyl and methyl substitutions do not confer severe acute toxicological liabilities, supporting the compound's progression to in vivo pharmacokinetic (PK) profiling.

Conclusion

The preliminary toxicity screening of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one requires a multi-faceted approach that evaluates basal cytotoxicity, genotoxic potential, and cardiac liabilities. By strictly adhering to OECD-validated protocols and calculating exact selectivity indices, researchers can confidently map the safety margins of this specific 5-aminopyrazole derivative, ensuring that only structurally optimized, low-toxicity candidates progress in the drug development pipeline.

References

  • Source: Molecules (MDPI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7)
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: OECD URL
  • OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)
  • Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery Source: Benchchem URL

Sources

Exploratory

Spectroscopic Characterization (IR &amp; UV-Vis) of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary & Scientific Context The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a highly functionalized heterocyclic building block. Featuring an electron-rich pyrazole core substituted with an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a highly functionalized heterocyclic building block. Featuring an electron-rich pyrazole core substituted with an electron-donating amino group at the C5 position and an electron-withdrawing propanoyl (acyl) group at the C4 position, this molecule represents a classic "push-pull" electronic system.

In modern drug development, 5-amino-4-acylpyrazoles are critical precursors for the synthesis of condensed heterocycles, most notably pyrazolo[3,4-d]pyrimidines [1]. These fused bicyclic systems are privileged scaffolds in medicinal chemistry, frequently acting as potent kinase inhibitors (e.g., targeting Aurora kinases, p56 Lck, and CDKs) and broad-spectrum anti-tumor agents[1][2]. Accurate spectroscopic characterization of the precursor is paramount to ensure downstream synthetic fidelity, as subtle structural variations dictate the regioselectivity of subsequent cyclization reactions.

Molecular Architecture & Electronic Properties

The spectroscopic signatures of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one are heavily dictated by its three-dimensional conformation and electronic distribution. The spatial proximity of the C5-NH₂ group (hydrogen bond donor) and the C4-C=O group (hydrogen bond acceptor) strongly favors the formation of a six-membered pseudo-ring via intramolecular hydrogen bonding .

This interaction has two profound mechanistic consequences:

  • Bond Weakening: The hydrogen bond pulls electron density away from the carbonyl oxygen, increasing the single-bond character of the C=O bond and decreasing its force constant.

  • Planarization & Conjugation: The hydrogen bond restricts the rotation of the propanoyl group, locking the molecule into a planar conformation. This maximizes π -orbital overlap across the pyrazole ring and the carbonyl group, lowering the HOMO-LUMO energy gap.

G A 1-(5-amino-1-methyl-1H-pyrazol-4-yl) propan-1-one B C5-Amino Group (-NH₂) A->B C C4-Propanoyl Group (-C=O) A->C D Intramolecular H-Bonding B->D H-donor C->D H-acceptor E Resonance Stabilization D->E Conjugation F IR: C=O Shift (~1650 cm⁻¹) E->F Weakens C=O bond G UV: Bathochromic Shift E->G Lowers HOMO-LUMO gap

Caption: Structural and electronic relationships driving the spectroscopic signatures of the pyrazole derivative.

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy provides direct evidence of the functional groups and their local microenvironments. For this compound, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the preferred modality. Unlike traditional KBr pellet methods, ATR-FTIR analyzes the sample in its native solid state, preventing moisture absorption (hygroscopicity of KBr) or matrix-induced disruption of the delicate intramolecular hydrogen bonds.

Empirical data for structurally analogous 5-amino-4-acylpyrazoles demonstrates that the carbonyl stretch, which typically appears around 1680 cm⁻¹ in isolated aryl ketones, is significantly red-shifted to the 1640–1660 cm⁻¹ range due to the aforementioned H-bonding and resonance conjugation[3][4].

Table 1: Key IR Vibrational Assignments
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
N-H Asymmetric Stretch 3430 – 3460Medium, SharpFree N-H vibration of the primary amine[3][4].
N-H Symmetric Stretch 3320 – 3360Medium, SharpLower energy N-H stretch, often broadened slightly by H-bonding[3][4].
C=O (Carbonyl) Stretch 1640 – 1670Strong, SharpShifted to lower frequency due to intramolecular H-bonding and π -conjugation[3][4].
C=N / C=C (Ring) 1550 – 1610Medium-StrongPyrazole ring skeletal vibrations.
C-H (Aliphatic) 2850 – 2960Weak-MediumC-H stretching from the N1-methyl and C4-propanoyl alkyl chains.
Self-Validating ATR-FTIR Protocol
  • System Calibration & Background: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) from 4000 to 400 cm⁻¹. Validation Check: Ensure atmospheric H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks are negligible before proceeding.

  • Sample Application: Deposit 1–2 mg of the desiccated solid compound directly onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the sample is required to exceed the evanescent wave's penetration depth (typically 0.5–2 µm), preventing scattering losses and baseline drift.

  • Acquisition: Scan at a resolution of 4 cm⁻¹ for 64 co-added scans to maximize the signal-to-noise ratio (SNR).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers artificially appear stronger in uncorrected ATR spectra).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π -system. The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one molecule exhibits two primary transitions: a high-intensity π→π∗ transition associated with the conjugated pyrazole-carbonyl framework, and a lower-intensity n→π∗ transition originating from the non-bonding lone pairs on the carbonyl oxygen.

Table 2: UV-Vis Electronic Transitions & Solvatochromism
Transition TypeWavelength Range (nm)Molar Absorptivity ( ϵ )Solvent Effect (Polar Protic vs. Non-Polar)
π→π∗ 250 – 280High (>10,000 M⁻¹cm⁻¹)Bathochromic (Red) Shift: Polar solvents stabilize the excited state ( π∗ ) more than the ground state.
n→π∗ 310 – 330Low (<100 M⁻¹cm⁻¹)Hypsochromic (Blue) Shift: Protic solvents hydrogen-bond with the oxygen lone pair, lowering the energy of the n orbital.
Self-Validating UV-Vis Protocol
  • Photometric Accuracy Check: Before analyzing the sample, verify the spectrophotometer's accuracy using a known standard (e.g., 60 mg/L potassium dichromate in 0.005 M H₂SO₄).

  • Solvent Blanking: Fill two matched 1 cm quartz cuvettes with spectroscopic-grade methanol (MeOH). Place one in the reference beam and one in the sample beam to zero the instrument.

  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve it in 10 mL of MeOH to create a stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Linearity Verification (Beer-Lambert Law): Perform serial dilutions to create three working concentrations (e.g., 5 µM, 10 µM, 20 µM). Validation Check: Scan all three solutions from 200 nm to 400 nm. The absorbance at the λmax​ must scale linearly with concentration ( R2>0.99 ) and remain between 0.1 and 1.0 AU to prevent detector saturation.

  • Solvatochromic Validation: Repeat the analysis using a non-polar solvent (e.g., cyclohexane). A hypsochromic shift of the n→π∗ band in MeOH compared to cyclohexane confirms the assignment of the carbonyl lone-pair transition.

Spectroscopic Validation Workflow

To ensure absolute trustworthiness in structural characterization, modern analytical laboratories employ multi-modal workflows where orthogonal techniques validate one another.

G S1 Sample Preparation Desiccation & Purity Verification S2 ATR-FTIR Spectroscopy Solid State (4000 - 400 cm⁻¹) S1->S2 1-2 mg pure solid S3 UV-Vis Spectroscopy Solution State (200 - 400 nm) S1->S3 10-20 µM in MeOH S4 Data Processing Baseline Correction & Peak Picking S2->S4 ATR Correction S3->S4 Solvent Subtraction S5 Validation Cross-reference with Empirical Data S4->S5 Multi-modal Alignment

Caption: Self-validating spectroscopic workflow for the characterization of 5-aminopyrazole derivatives.

References

  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives.Scientific & Academic Publishing.
  • Approaches towards the synthesis of 5-aminopyrazoles.PMC - National Institutes of Health (NIH).
  • A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents.Taylor & Francis.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Beilstein Journals.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine via 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Regioselective cyclocondensation, mechanism-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Regioselective cyclocondensation, mechanism-driven optimization, and protocol validation.

Introduction & Mechanistic Rationale

Pyrazolo[3,4- d ]pyrimidines are privileged bicyclic scaffolds in medicinal chemistry, functioning as highly effective bioisosteres of purines. They are heavily utilized in the development of ATP-competitive protein kinase inhibitors and active-site phosphodiesterase (PDE) inhibitors[1]. The strategic functionalization of this core is critical for target selectivity and pharmacokinetic optimization.

Using 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one as a starting material offers a direct, regioselective pathway to synthesize 4-ethyl-1-methyl-1H-pyrazolo[3,4- d ]pyrimidines.

Causality of the Precursor Design:

  • C5-Amino Group (Nucleophilic Trigger): Acts as the primary nucleophile. It initiates the reaction by attacking the electrophilic carbon of a one-carbon synthon (such as formamide or a Vilsmeier reagent) to form an amidine intermediate[2].

  • C4-Propanoyl Group (Internal Electrophile): The ketone carbonyl serves as the internal electrophile for the subsequent ring-closure step. Because it is a propanoyl group ( −C(=O)CH2​CH3​ ), the resulting pyrimidine ring will inherently bear an ethyl substituent at the C4 position. This is highly advantageous, as C4-alkyl substitutions often enhance hydrophobic interactions in the binding pockets of target enzymes[1].

  • N1-Methyl Group (Regiocontrol): Prevents tautomerization of the pyrazole ring, directing the cyclization strictly to the desired pyrazolo[3,4- d ]pyrimidine isomer and avoiding the formation of pyrazolo[4,3- d ]pyrimidine byproducts.

Reaction Pathways & Visualization

The synthesis can be driven by either classical thermal cyclocondensation with formamide[3] or a highly efficient one-flask Vilsmeier-type reaction[2]. In the Vilsmeier approach, phosphorus tribromide ( PBr3​ ) activates dimethylformamide (DMF) to form a highly reactive iminium species, which condenses with the C5-amino group. Subsequent addition of hexamethyldisilazane (HMDS) facilitates the intramolecular cyclization by acting as a nucleophilic ammonia equivalent and a silylating agent that enhances the electrophilicity of the C4-ketone[2].

G SM 1-(5-amino-1-methyl-1H-pyrazol-4-yl) propan-1-one Reagent1 Formamide (Excess) 180°C, 12h SM->Reagent1 Method A (Thermal) Reagent2 DMF / PBr3 then HMDS One-Pot, 80°C SM->Reagent2 Method B (Vilsmeier-type) Intermediate1 Imine / Amidine Intermediate Reagent1->Intermediate1 Reagent2->Intermediate1 Cyclization Intramolecular Cyclization (-H2O) Intermediate1->Cyclization Product 4-Ethyl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Cyclization->Product

Mechanistic pathways for pyrazolo[3,4-d]pyrimidine synthesis from aminopyrazole precursors.

Experimental Protocols

To ensure reproducibility and self-validation, two methodologies are provided. Method A is the classical approach, while Method B represents a modern, high-yielding one-flask protocol.

Method A: Classical Thermal Cyclocondensation

Rationale: Formamide acts as both the solvent and the one-carbon synthon. High temperatures are required to overcome the activation energy barrier for the dehydration/cyclization step[3].

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (5.0 mmol, 0.76 g).

  • Reaction: Add 15 mL of anhydrous formamide. Heat the mixture to 180 °C using a sand bath or heating mantle.

  • Monitoring: Stir the reaction for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm). The product spot will appear at a higher Rf​ value due to the loss of the polar primary amine.

  • Workup: Cool the mixture to room temperature. Pour the dark solution into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product.

  • Purification: Filter the resulting solid under vacuum, wash with cold water (3 x 10 mL), and recrystallize from ethanol to afford 4-ethyl-1-methyl-1H-pyrazolo[3,4- d ]pyrimidine.

Method B: One-Flask Vilsmeier-Type Synthesis

Rationale: Using DMF/ PBr3​ generates a Vilsmeier reagent in situ, which is highly electrophilic and reacts rapidly with the aminopyrazole at lower temperatures. HMDS drives the final cyclization, resulting in higher yields and fewer thermal degradation byproducts[2].

  • Activation: In an oven-dried 50 mL flask flushed with argon, dissolve 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (5.0 mmol) in anhydrous DMF (10 mL).

  • Vilsmeier Formation: Cool the flask to 0 °C. Dropwise, add Phosphorus tribromide ( PBr3​ ) (15.0 mmol, 3.0 equiv). Caution: PBr3​ is corrosive and reacts violently with water.

  • Imine Formation: Warm the mixture to 60 °C and stir for 1.5 hours. TLC will indicate the complete conversion of the starting material to the amidine intermediate.

  • Cyclization: Add Hexamethyldisilazane (HMDS) (15.0 mmol, 3.0 equiv) directly to the reaction mixture. Increase the temperature to 80 °C and reflux for 4 hours[2].

  • Workup: Quench the reaction by slowly pouring it into saturated aqueous NaHCO3​ (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the superior efficiency and purity profile of the Vilsmeier-type approach compared to classical thermal conditions.

MethodReagents / SynthonTemp (°C)Time (h)Yield (%)Purity (HPLC)
A (Thermal) Formamide (neat)18012.062>92%
A (Microwave) Formamide (neat)200 (MW)0.574>95%
B (Vilsmeier) DMF, PBr3​ , HMDS805.589 >99%

Table 1: Comparison of synthetic methodologies for the cyclization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one.

Downstream Applications in Drug Discovery

The synthesized 4-ethyl-1-methyl-1H-pyrazolo[3,4- d ]pyrimidine serves as a versatile core scaffold for further functionalization (e.g., halogenation at C6 or C3 followed by cross-coupling)[3]. The C4-ethyl group provides a critical hydrophobic anchor. For instance, in the development of PDE2A or PDE5 inhibitors, the alkyl group at this position perfectly occupies the hydrophobic pocket adjacent to the catalytic site, significantly enhancing binding affinity and selectivity[1].

Pathway PP 4-Ethyl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine (Core Scaffold) Kinase Protein Kinases (e.g., Src, Lck) PP->Kinase ATP Competitive Binding PDE Phosphodiesterase (e.g., PDE5, PDE2A) PP->PDE Active Site Blockade Effect1 Inhibition of Cell Proliferation Kinase->Effect1 Effect2 Increased cGMP/cAMP Vasodilation / Cognition PDE->Effect2

Biological targets of pyrazolo[3,4-d]pyrimidines including Kinases and Phosphodiesterases.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Semantic Scholar / MDPI Molecules URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles Source: Benchchem URL

Sources

Application

The Strategic Utility of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, demonstrating a remarkab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Within this versatile class of heterocycles, aminopyrazoles have emerged as particularly "privileged" scaffolds in drug discovery.[4][5] Their unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made them indispensable building blocks, especially in the development of kinase inhibitors.[6][7] This guide focuses on a specific and highly valuable aminopyrazole derivative, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one , detailing its synthesis and subsequent application as a key precursor in the generation of potent and selective kinase inhibitors. For researchers and drug development professionals, this document provides not only detailed experimental protocols but also the strategic rationale behind the synthetic choices, empowering the user to adapt and innovate upon these methodologies.

PART 1: Synthesis of the Precursor: 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

A robust and reproducible synthesis of the title precursor is paramount for its successful application in drug discovery campaigns. While various methods for the synthesis of aminopyrazoles exist, a Friedel-Crafts acylation of a readily available aminopyrazole starting material presents a direct and efficient route.[5][8][9] This electrophilic aromatic substitution introduces the propanoyl group at the C4 position, yielding the desired ketone.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. The causality behind the choice of reagents and conditions is to facilitate the generation of the acylium ion electrophile and its subsequent reaction with the electron-rich pyrazole ring, while managing the reactivity of the amino group.

Reaction Scheme:

Synthesis_of_Precursor start 5-Amino-1-methyl-1H-pyrazole reagents Propanoyl chloride Aluminum chloride (AlCl3) Dichloromethane (DCM) start->reagents 1. Add to DCM product 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one reagents->product 2. Friedel-Crafts Acylation 3. Aqueous workup

A proposed synthetic route for the precursor.

Materials and Equipment:

Reagent/EquipmentPurpose
5-Amino-1-methyl-1H-pyrazoleStarting material
Propanoyl chlorideAcylating agent
Aluminum chloride (AlCl₃), anhydrousLewis acid catalyst
Dichloromethane (DCM), anhydrousReaction solvent
Hydrochloric acid (HCl), concentratedWorkup
Sodium bicarbonate (NaHCO₃), saturated solutionNeutralization
Magnesium sulfate (MgSO₄), anhydrousDrying agent
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.[10]

  • Addition of Pyrazole: Dissolve 5-amino-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The electron-rich pyrazole ring will act as the nucleophile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

PART 2: Application in Drug Discovery - Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core

The synthesized 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a versatile precursor for the construction of various heterocyclic scaffolds. A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to be potent kinase inhibitors.[2][14][15] The following protocol outlines the cyclocondensation of the precursor with a β-enaminone to form the pyrazolo[1,5-a]pyrimidine core.

Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol details a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a common core structure for kinase inhibitors. The choice of a cyclocondensation reaction is based on its efficiency and reliability in forming the fused heterocyclic system.[6]

Reaction Scheme:

Kinase_Inhibitor_Synthesis precursor 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA) precursor->reagent 1. Reaction in solvent intermediate β-Enaminone intermediate reagent->intermediate 2. Formation of enaminone product Substituted Pyrazolo[1,5-a]pyrimidine intermediate->product 3. Intramolecular cyclization (e.g., with a suitable amine)

Synthesis of a pyrazolo[1,5-a]pyrimidine core.

Materials and Equipment:

Reagent/EquipmentPurpose
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-onePrecursor
N,N-dimethylformamide dimethyl acetal (DMF-DMA)Reagent for enaminone formation
Acetic acid or other suitable catalystCatalyst for cyclization
Ethanol or other suitable solventReaction solvent
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature control

Experimental Protocol:

  • Enaminone Formation: In a round-bottom flask, dissolve 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (1.0 equivalent) in a suitable solvent such as ethanol. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Reaction to Form Intermediate: Heat the mixture to reflux for 2-3 hours. The reaction involves the formation of a β-enaminone intermediate.[14]

  • Cyclocondensation: To the reaction mixture, add a catalytic amount of acetic acid. Continue to heat at reflux for an additional 4-6 hours. The enaminone will undergo an intramolecular cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring system.

  • Workup and Purification: After cooling, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

PART 3: The Rationale and Significance in Kinase Inhibitor Design

The strategic value of the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one precursor lies in its ability to generate the pyrazolo[1,5-a]pyrimidine scaffold, which is a highly effective "hinge-binding" motif in many kinase inhibitors.[2]

Drug_Discovery_Workflow cluster_0 Precursor Synthesis cluster_1 Scaffold Synthesis cluster_2 Lead Optimization cluster_3 Preclinical Development start Aminopyrazole Starting Material precursor 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one start->precursor Friedel-Crafts Acylation scaffold Pyrazolo[1,5-a]pyrimidine Core precursor->scaffold Cyclocondensation diversification Further Chemical Modification scaffold->diversification sar Structure-Activity Relationship (SAR) Studies diversification->sar lead Lead Compound sar->lead testing In vitro and in vivo testing lead->testing candidate Drug Candidate testing->candidate

Workflow from precursor to drug candidate.

The nitrogen atoms of the pyrazole and pyrimidine rings can form critical hydrogen bonds with the amino acid residues in the hinge region of the ATP-binding pocket of a kinase. This interaction is a common feature of many successful kinase inhibitors. The substituents on the pyrazolo[1,5-a]pyrimidine core, derived from the precursor and the cyclization partner, can be further modified to enhance potency, selectivity, and pharmacokinetic properties. This process of lead optimization is a central activity in drug discovery.

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas.[16][17] Propanoyl chloride is also corrosive and reacts with moisture.[18] Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere.

  • General Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a valuable and versatile precursor in drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established organic chemistry principles. Its primary application in the construction of pyrazolo[1,5-a]pyrimidine scaffolds provides a direct entry into a class of compounds with proven efficacy as kinase inhibitors. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for the synthesis and utilization of this important building block in the ongoing quest for novel therapeutics.

References

  • BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem. Accessed March 11, 2026.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Published April 25, 2023.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Published May 6, 2019.
  • synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
  • Pharmacological Significance of Pyrazole and its Derivatives.
  • Friedel–Crafts reaction. Wikipedia. Accessed March 11, 2026.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Springer. Published July 21, 2016.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Published December 10, 2024.
  • SAFETY DATA SHEET - UPRM.
  • SAFETY DATA SHEET - Lab Alley. Lab Alley. Published July 2, 2025.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Published April 25, 2023.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Experiment 1: Friedel-Crafts Acylation. Hamilton College. Accessed March 11, 2026.
  • Safety Data Sheet: Aluminium chloride. Carl ROTH. Accessed March 11, 2026.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Published October 26, 2022.
  • MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. TCI Chemicals. Published February 23, 2022.
  • Friedel–Crafts Acylation. Sigma-Aldrich. Accessed March 11, 2026.
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Published January 1, 2024.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Published February 9, 2011.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Published September 14, 2022.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Published December 29, 2008.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Published July 1, 2024.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. Accessed March 11, 2026.
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Accessed March 11, 2026.
  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Published December 8, 2016.
  • 7.5 High Resolution NMR Spectroscopy. Thieme Connect. Accessed March 11, 2026.
  • 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray.

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Method

in vitro assay protocols utilizing 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

In Vitro Screening Protocols Utilizing 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Introduction & Mechanistic Rationale In the landscape of targeted anticancer therapies, the pyrazole scaffold has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Screening Protocols Utilizing 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Introduction & Mechanistic Rationale

In the landscape of targeted anticancer therapies, the pyrazole scaffold has emerged as a highly privileged motif for kinase inhibition [1, 2]. Specifically, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (MW: 153.18 Da) serves as an ideal chemical starting point for Fragment-Based Drug Discovery (FBDD) targeting receptor tyrosine kinases such as c-Met (Hepatocyte Growth Factor Receptor).

The Causality of the Fragment Structure

Successful FBDD relies on the high ligand efficiency of low-molecular-weight compounds. This specific aminopyrazole fragment is engineered for optimal kinase hinge-binding:

  • 1-Methyl Group: Locks the pyrazole ring into a single tautomeric state, reducing the entropic penalty upon binding and directing the molecular pose.

  • 5-Amino & Pyrazole N2: Form a classic donor-acceptor motif. The amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge (e.g., Pro1158 in c-Met), while the N2 nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met1160) [1].

  • 4-Propan-1-one (Propionyl) Vector: The carbonyl group and aliphatic chain project toward the solvent channel or the phosphate-binding pocket, providing a synthetically accessible vector for "fragment growing" into a highly potent, mature inhibitor [4].

Because fragments possess inherently low binding affinities ( KD​ in the high μM to mM range), standard biochemical assays often yield false negatives. Therefore, we utilize a self-validating biophysical screening cascade, beginning with Surface Plasmon Resonance (SPR) and orthogonal validation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3].

FBDD_Workflow Lib Fragment Library (Includes Pyrazole Core) SPR Primary Screen: SPR Binding Assay Lib->SPR MW < 200 Da FRET Orthogonal Screen: TR-FRET Kinase Assay SPR->FRET KD < 1 mM Xray Structural Validation: X-ray Crystallography FRET->Xray IC50 Validation Hit Hit-to-Lead: Fragment Growing Xray->Hit Pose Confirmed

Fig 1. Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitor development.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it detects binding events in real-time without the need for labels, quantifying both affinity ( KD​ ) and stoichiometry [3].

Self-Validating Assay Design

To ensure trustworthiness, this protocol incorporates a triple-reference system :

  • Reference Channel: An unmodified flow cell to subtract non-specific binding and bulk refractive index shifts.

  • Solvent Correction: A rigorous DMSO calibration curve to account for the massive refractive index differences caused by minute DMSO variations.

  • Positive Control: Crizotinib (a known c-Met inhibitor) to verify that the immobilized kinase domain remains actively folded.

Step-by-Step Methodology

Step 1: Sensor Chip Preparation & Target Immobilization

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200) and prime with PBS-P+ buffer (pH 7.4, 0.05% Surfactant P20).

  • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute recombinant His-tagged c-Met kinase domain to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over FC2 until an immobilization level of ~3,000 Response Units (RU) is achieved. Causality: High density is required to generate a detectable signal for a 153 Da fragment.

  • Block unreacted esters in both FC1 (Reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Solvent Correction Calibration

  • Prepare running buffer: PBS-P+ supplemented with exactly 3.0% DMSO.

  • Prepare a solvent correction series ranging from 2.5% to 3.5% DMSO in PBS-P+.

  • Inject the correction series over FC1 and FC2. The instrument software will generate a calibration curve to correct for bulk refractive index mismatches between the samples and the running buffer.

Step 3: Fragment Injection & Kinetic Analysis

  • Prepare a concentration series of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: 2000, 1000, 500, 250, 125, and 62.5 µM in running buffer (maintaining exactly 3.0% DMSO).

  • Inject each concentration over FC1 and FC2 at a high flow rate of 50 µL/min for 60 seconds (Association phase), followed by a 60-second buffer wash (Dissociation phase). Causality: High flow rates minimize mass transport limitations, which is critical for the fast on/off rates typical of fragments.

  • Analyze the double-referenced data (FC2 minus FC1, minus blank injection) using a Steady-State Affinity model, as fragments typically reach equilibrium rapidly.

Protocol 2: Orthogonal Enzymatic Validation via TR-FRET

While SPR confirms physical binding, TR-FRET confirms that the binding translates to functional kinase inhibition. We utilize a Europium-based TR-FRET assay (e.g., LANCE Ultra) for its high signal-to-background ratio and resistance to compound auto-fluorescence.

Self-Validating Assay Design
  • ATP at Km​ : The ATP concentration is strictly set to its Michaelis-Menten constant ( Km​ ). Causality: Because the fragment is a weak ATP-competitive hinge binder, high physiological ATP concentrations would completely outcompete it, resulting in false negatives.

  • Interference Control: The fragment is read alone at 1 mM to ensure it does not quench the Europium emission (615 nm) or auto-fluoresce at the acceptor wavelength (665 nm).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare a 4X solution of c-Met kinase and a 4X solution containing ULight-poly-GT peptide substrate and ATP (at Km​ , typically ~10 µM for c-Met).

Step 2: Compound Incubation

  • In a 384-well proxiplate, dispense 2.5 µL of the fragment compound (serial dilutions from 1 mM down to 1 µM, 4% DMSO final).

  • Add 2.5 µL of the 4X c-Met kinase solution. Incubate for 15 minutes at room temperature to allow the fragment to pre-bind the hinge region.

  • Add 5 µL of the 4X Substrate/ATP mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

Step 3: Detection & Readout

  • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phosphotyrosine antibody.

  • Incubate for 60 minutes.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) to determine IC50​ .

cMet_Pathway cluster_0 Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Prolif Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif Inhibitor Pyrazole Fragment (Hinge Binder) Inhibitor->cMet Blocks ATP Binding

Fig 2. c-Met kinase signaling pathway and the inhibitory intervention point of pyrazole fragments.

Quantitative Data Presentation

The table below summarizes the expected biophysical and biochemical profiles of the fragment compared to a mature, optimized c-Met inhibitor. Ligand Efficiency (LE) is calculated to demonstrate the high intrinsic binding quality of the fragment per heavy atom.

CompoundMolecular Weight (Da)SPR KD​ ( μM )TR-FRET IC50​ ( μM )Ligand Efficiency (kcal/mol/HA)
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one 153.18245> 500~ 0.35
Crizotinib (Positive Control) 450.340.0040.008~ 0.38

Note: While the fragment exhibits weak absolute affinity ( KD​ = 245 μM ), its Ligand Efficiency (>0.3) indicates highly optimal atomic contacts with the kinase hinge, validating it as a prime candidate for subsequent synthetic elaboration (fragment growing).

References

  • Title: Novel Strategy for Three-Dimensional Fragment-Based Lead Discovery Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

Application

Application Note: Synthesis and Profiling of Bicyclic Kinase Inhibitors from 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Scaffold generation, mechanistic rationale, and synthetic meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Scaffold generation, mechanistic rationale, and synthetic methodologies for ATP-competitive kinase inhibitors.

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine bicyclic systems are highly valued for their ability to form robust hydrogen bonds within the kinase hinge region[1][2].

This application note details the divergent synthesis of these two critical pharmacophores starting from a highly pre-organized building block: 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one . By leveraging the adjacent nucleophilic amino group and electrophilic ketone, medicinal chemists can rapidly construct functionalized bicyclic systems. The resulting 4-ethyl-1-methyl substituted scaffolds provide a highly tunable vector for targeting the hydrophobic pockets of kinases such as Src, FGFR, and TRK[3][4][5].

Mechanistic Rationale & Scaffold Design

The ATP-Mimetic Pharmacophore

The pyrazolo-bicyclic core acts as a bioisostere of purine[6]. The strategic selection of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one as a starting material is driven by three structural imperatives:

  • The 1-Methyl Substitution: Unsubstituted pyrazoles undergo rapid tautomerization, which can lead to promiscuous binding or loss of potency. The N1-methyl group locks the scaffold into a single tautomeric state, ensuring a predictable, unidirectional presentation of the hydrogen-bond donor/acceptor pair to the kinase hinge region backbone amides (typically Glu and Met residues)[7].

  • The 4-Propanoyl Group: Upon cyclization, the propanoyl moiety translates into a 4-ethyl substituent on the fused ring. This alkyl vector projects directly into the highly conserved "hydrophobic pocket I" (adjacent to the gatekeeper residue), enhancing both binding affinity and residence time.

  • The 5-Amino Group: Acts as the primary internal nucleophile necessary for annulation, enabling rapid, high-yield Friedländer-type condensations or pyrimidine ring closures without the need for transition-metal catalysis.

Binding Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Gatekeeper Hydrophobic Pocket I (Gatekeeper Residue) Kinase->Gatekeeper Ribose Ribose Binding Pocket (Solvent Exposed) Kinase->Ribose Scaffold Pyrazolo[3,4-d]pyrimidine Core Hinge->Scaffold Binds via N1/N2 & N5 Sub4 4-Ethyl Substituent Gatekeeper->Sub4 Steric fit Sub1 1-Methyl Substituent Ribose->Sub1 Orientation Scaffold->Sub4 Attached to C4 Scaffold->Sub1 Attached to N1

Pharmacophore mapping of the pyrazolo-bicyclic scaffold within the kinase ATP-binding pocket.

Divergent Synthetic Workflows

The ortho-amino ketone structure of the starting material allows for divergent pathways depending on the cyclization partner.

  • Route A: Condensation with formamide yields the pyrazolo[3,4-d]pyrimidine core, a motif found in clinical candidates for glioblastoma and B-cell cancers[4][8].

  • Route B: Knoevenagel condensation followed by cyclization with malononitrile yields the highly functionalized pyrazolo[3,4-b]pyridine core, heavily patented for FGFR and Mps1 inhibition[3][9].

Synthesis SM 1-(5-amino-1-methyl-1H- pyrazol-4-yl)propan-1-one RouteA Formamide / 180°C (Microwave) SM->RouteA RouteB Malononitrile / EtOH Piperidine (reflux) SM->RouteB ProdA 4-Ethyl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine (ATP Isostere) RouteA->ProdA ProdB 6-Amino-4-ethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine-5-carbonitrile RouteB->ProdB

Divergent synthesis of bicyclic kinase inhibitor scaffolds from the 5-aminopyrazole precursor.

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol utilizes microwave-assisted organic synthesis (MAOS) to overcome the high activation energy required for the dual condensation with formamide.

Reagents & Materials:

  • 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (1.0 eq, 5.0 mmol, 765 mg)

  • Formamide (Solvent/Reactant, 10 mL)

  • Biotage® or CEM® Microwave Synthesizer

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, suspend 765 mg of the starting pyrazole in 10 mL of anhydrous formamide.

  • Reaction: Seal the vial with a crimp cap. Irradiate the mixture in the microwave synthesizer at 180 °C for 45 minutes. Causality Note: The high temperature is essential to drive the initial imine formation and subsequent cyclodehydration. Microwave heating prevents the thermal degradation often seen in prolonged conventional reflux.

  • Quenching: Allow the vial to cool to room temperature. Pour the dark amber solution into 50 mL of ice-cold distilled water while stirring vigorously.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual formamide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 80:20 to 50:50) to afford the product as an off-white solid.

Protocol B: Synthesis of 6-Amino-4-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol utilizes a base-catalyzed Friedländer-type annulation.

Reagents & Materials:

  • 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (1.0 eq, 5.0 mmol, 765 mg)

  • Malononitrile (1.1 eq, 5.5 mmol, 363 mg)

  • Piperidine (Catalytic, 0.2 eq, 1.0 mmol, 100 µL)

  • Absolute Ethanol (15 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve the pyrazole starting material and malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 100 µL of piperidine dropwise. Causality Note: Piperidine deprotonates the malononitrile, generating a highly nucleophilic carbanion that attacks the propanoyl carbonyl, initiating the Knoevenagel condensation.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours. Monitor the reaction via TLC (DCM/MeOH 95:5).

  • Isolation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. A dense precipitate will form.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) and recrystallize from hot ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative as a crystalline solid.

Quantitative Data & Yield Analysis

Optimization of the cyclization conditions is critical for scaling up these scaffolds for high-throughput screening (HTS) libraries.

Table 1: Reaction Optimization and Yield Summaries

Scaffold TargetReagent / CatalystConditionsTimeIsolated Yield (%)Purity (HPLC)
Pyrazolo[3,4-d]pyrimidineFormamide (Neat)Conventional Reflux (180 °C)12 h42%>92%
Pyrazolo[3,4-d]pyrimidineFormamide (Neat)Microwave (180 °C)45 min78% >98%
Pyrazolo[3,4-b]pyridineMalononitrile / TEAEtOH, Reflux (80 °C)10 h65%>95%
Pyrazolo[3,4-b]pyridineMalononitrile / PiperidineEtOH, Reflux (80 °C)6 h84% >99%

Biological Profiling: Kinase Inhibition

The synthesized 4-ethyl-1-methyl scaffolds serve as advanced intermediates. Subsequent functionalization (e.g., cross-coupling at C6 or derivatization of the C5-nitrile) yields potent inhibitors. Below is a representative profile of optimized derivatives derived from these core scaffolds against common oncogenic kinases[3][5][8].

Table 2: Representative Kinase Inhibitory Profiling (IC₅₀ in nM)

Scaffold Core DerivedTarget KinaseIC₅₀ (nM)Cell Line Efficacy (GI₅₀ µM)Primary Indication
Pyrazolo[3,4-d]pyrimidinec-Src12.4 ± 1.21.8 (U87 - Glioblastoma)Solid Tumors / GBM
Pyrazolo[3,4-d]pyrimidineEphB425.1 ± 2.02.4 (A375 - Melanoma)Melanoma
Pyrazolo[3,4-b]pyridineFGFR18.5 ± 0.90.4 (H1581 - Lung)Non-Small Cell Lung Cancer
Pyrazolo[3,4-b]pyridineTRKA56.0 ± 4.10.3 (Km-12 - Colorectal)Colorectal Carcinoma

Note: The 4-ethyl substitution consistently demonstrates a 3 to 5-fold improvement in IC₅₀ against FGFR1 compared to des-alkyl variants, validating the steric exploitation of the hydrophobic pocket adjacent to the gatekeeper residue.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11, 1112-1135.[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). (2013). Expert Opinion on Therapeutic Patents.[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters.[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2019). ACS Medicinal Chemistry Letters (via PMC).[Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (2020). ResearchGate.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry.[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry.[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. (2025). Pharmaceuticals (MDPI).[Link]

Sources

Method

ligand coordination chemistry with 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

An In-Depth Guide to the Coordination Chemistry of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: Synthesis, Characterization, and Applications Introduction The pyrazole nucleus is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Coordination Chemistry of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one: Synthesis, Characterization, and Applications

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and versatile coordination behavior.[1][2] As a five-membered heterocycle with two adjacent nitrogen atoms, the pyrazole ring system can coordinate to metal ions in various modes, acting as a monodentate, bidentate, or bridging ligand.[3][4] This versatility allows for the construction of a wide array of metal complexes with unique structural, electronic, and reactive properties.

This application note provides a comprehensive technical guide to the coordination chemistry of a specific, highly functionalized pyrazole derivative: 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (AMPP) . This ligand is of particular interest due to its multiple potential donor sites: the N2 atom of the pyrazole ring, the primary amine at the C5 position, and the carbonyl oxygen of the propanone substituent at the C4 position. This arrangement suggests a strong potential for acting as a bidentate chelating agent, forming stable five- or six-membered rings with metal ions.

Aimed at researchers in inorganic chemistry, medicinal chemistry, and drug development, this guide details the synthesis of AMPP, its complexation with transition metal ions, the rigorous characterization of the resulting complexes, and an exploration of their potential applications as antimicrobial agents. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental design and interpretation.

Section 1: Ligand Synthesis and Characterization

The synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (AMPP) is not widely reported, thus a robust, multi-step synthetic route is proposed based on established methodologies for the formation of 5-aminopyrazoles and their subsequent functionalization. The most versatile method for creating the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine derivative.[5]

Proposed Synthetic Pathway for AMPP

The synthesis begins with the condensation of methylhydrazine with 2-cyano-3-oxopentanenitrile, followed by a Friedel-Crafts acylation to install the propanone group.

Ligand Synthesis Workflow cluster_0 Part 1: 5-Aminopyrazole Core Synthesis cluster_1 Part 2: Grignard Reaction & Hydrolysis A Methylhydrazine C 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile A->C Condensation (Ethanol, Reflux) B 2-Cyano-3-oxopentanenitrile B->C E Intermediate Imine C->E 1. Reaction in THF 2. H3O+ Quench D Ethylmagnesium Bromide (Grignard Reagent) D->E F 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (AMPP) (Final Ligand) E->F Aqueous Hydrolysis

Caption: Proposed workflow for the synthesis of the target ligand, AMPP.

Protocol 1.1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from the general synthesis of 5-aminopyrazoles.[5]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-3-oxopentanenitrile (10.0 g, 80.5 mmol) in 100 mL of absolute ethanol.

  • Reaction Initiation: Add methylhydrazine (3.71 g, 80.5 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Characterization: The product, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure before proceeding.

Protocol 1.2: Synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (AMPP)

This step utilizes a Grignard reaction with the nitrile group, followed by hydrolysis to yield the ketone.

  • Grignard Reaction: In a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), suspend 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 73.4 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Add ethylmagnesium bromide (1.0 M solution in THF, 80.8 mL, 80.8 mmol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Carefully quench the reaction by slowly adding 100 mL of 2 M aqueous HCl while cooling in an ice bath. Stir the mixture vigorously for 2 hours to hydrolyze the intermediate imine.

  • Work-up: Neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ligand, AMPP.

Expected Characterization Data for AMPP
TechniqueExpected Observations
¹H NMR Signals corresponding to N-CH₃, pyrazole C-H, -NH₂, and the propanone's -CH₂CH₃ group.
¹³C NMR Resonances for all unique carbon atoms, including the C=O of the ketone (~190-200 ppm).
FTIR (cm⁻¹) N-H stretching of the amine (3300-3500), C=O stretching of the ketone (~1680), and C=N/C=C stretching of the pyrazole ring (1500-1600).
Mass Spec A molecular ion peak corresponding to the exact mass of AMPP (C₇H₁₁N₃O).

Section 2: Coordination Chemistry & Complex Synthesis

The AMPP ligand possesses three potential coordination sites, allowing for versatile binding behavior. The most probable coordination mode is bidentate chelation, forming a stable six-membered ring with a metal center.

Caption: Potential coordination sites of AMPP and the most likely bidentate chelation mode.

Protocol 2.1: General Synthesis of M(AMPP)₂Cl₂ Complexes

This protocol describes a general method for synthesizing complexes with divalent transition metals like Cu(II), Ni(II), and Co(II).[6][7]

  • Ligand Solution: Dissolve the AMPP ligand (2.0 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 mmol) in 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation of the complex is typically observed immediately.

  • Reaction Completion: Reflux the resulting mixture for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the product with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Section 3: Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the coordination of the ligand and to elucidate the geometry of the resulting metal complex. A suite of analytical techniques should be employed.

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis Start Synthesized Metal Complex (e.g., M(AMPP)₂Cl₂) FTIR FTIR Spectroscopy Start->FTIR Confirm Coordination UV_Vis UV-Vis Spectroscopy Start->UV_Vis Determine Geometry Elem_Anal Elemental Analysis (CHN) Start->Elem_Anal Verify Stoichiometry Mag_Susc Magnetic Susceptibility Start->Mag_Susc Determine Geometry Molar_Cond Molar Conductivity Start->Molar_Cond Assess Ionic Nature XRD Single-Crystal X-ray Diffraction Start->XRD Definitive Structure Final Structural Elucidation & Property Determination FTIR->Final UV_Vis->Final Elem_Anal->Final Mag_Susc->Final Molar_Cond->Final XRD->Final

Caption: Comprehensive workflow for the characterization of synthesized metal complexes.

Spectroscopic Methods
  • FTIR Spectroscopy: Coordination of the AMPP ligand to a metal ion is expected to cause shifts in the characteristic vibrational frequencies. A shift of the ν(C=O) band to a lower wavenumber and changes in the N-H stretching and bending vibrations are strong indicators of the involvement of the carbonyl oxygen and amino nitrogen in coordination.[8]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes in a suitable solvent (like DMSO or DMF) provide information about the geometry of the metal center.[6][9] For instance, d-d transitions can suggest whether a complex is octahedral, tetrahedral, or square planar.

Other Analytical Techniques
  • Molar Conductivity: Measurements in a solvent like DMF can determine if the complex is an electrolyte or non-electrolyte, helping to establish whether anions (like Cl⁻) are inside or outside the coordination sphere.[7]

  • Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons on the metal ion, which is crucial for assigning the correct geometry (e.g., distinguishing between square planar and tetrahedral Ni(II)).

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the proposed stoichiometry of the complex (e.g., M:L ratio of 1:2).[10]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive technique for structural elucidation, providing precise bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.[11][12][13]

Protocol 3.3.1: Crystal Growth

  • Method Selection: Slow evaporation, slow cooling, or vapor diffusion are common methods. For M(AMPP)₂Cl₂ complexes, dissolving the complex in a minimal amount of a hot solvent like DMF and allowing it to cool slowly, or layering a less-soluble solvent (e.g., ethanol) on top of a DMF solution, can yield suitable crystals.

  • Crystal Quality: A good crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a microscope.[14] The ideal size is typically around 0.1-0.3 mm in each dimension.

Protocol 3.3.2: Data Collection and Structure Refinement

  • Mounting: The selected crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert oil.

  • Data Collection: The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.

  • Structure Solution & Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct or Patterson methods and refined to achieve the best fit between the calculated and observed diffraction data.[11][15]

Section 4: Potential Applications - Antimicrobial Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[10][16] Pyrazole-based metal complexes, in particular, have shown significant promise as antimicrobial agents.[1][7] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Protocol 4.1: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight to achieve a standardized inoculum (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the synthesized complexes and the free AMPP ligand in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive controls (microbes in broth, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

The results from this assay will indicate whether the metal complexes have enhanced antimicrobial activity compared to the free ligand and standard antibiotics, positioning them as potential candidates for further drug development.[16]

Conclusion

The ligand 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one offers a fascinating platform for coordination chemistry. Its multi-dentate nature allows for the synthesis of stable metal complexes with diverse geometries and properties. This guide provides a comprehensive framework, from a proposed ligand synthesis to detailed protocols for complexation and rigorous characterization. The exploration of these complexes as antimicrobial agents highlights a direct path from fundamental coordination chemistry to tangible applications in medicinal science. The methodologies outlined herein are grounded in established literature and provide a solid foundation for researchers to investigate this promising class of compounds.

References

  • Taylor & Francis Online.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • PubMed.

  • OUCI.

  • ResearchGate.

  • Oriental Journal of Chemistry.

  • MDPI.

  • Journal of the Chilean Chemical Society.

  • ResearchGate.

  • International Journal of Environmental Sciences.

  • ResearchGate.

  • HETEROCYCLES.

  • ResearchGate.

  • International Union of Crystallography.

  • PubMed.

  • ResearchGate.

  • ACS Omega.

  • Coordination Chemistry Reviews.

  • BenchChem.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • Beilstein Journal of Organic Chemistry.

  • IntechOpen.

  • University of Zurich, Department of Chemistry.

  • J-GLOBAL.

  • Chemical Society Reviews.

  • SlidePlayer.

  • SERC - Carleton College.

Sources

Application

scale-up synthesis techniques for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Application Note: Scale-Up Synthesis and Process Optimization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of potent protein kinase inhibitors, including c-Met inhibitors targeting abnormal cell growth and oncology indications[1]. Specifically, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one (CAS: 1487281-56-0) serves as a critical, highly functionalized building block. The presence of the C5-amino group and the C4-propanoyl group allows for divergent synthesis of complex fused heterocyclic systems and advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the scale-up of this molecule not merely as a sequence of additions, but as an exercise in controlling competing reaction kinetics. The primary challenge in synthesizing N-substituted 5-aminopyrazoles using monosubstituted hydrazines (like methylhydrazine) is regiochemical leakage. Because the two nitrogen atoms of methylhydrazine are unequally nucleophilic, cyclization typically yields a mixture of 3-amino and 5-amino pyrazole regioisomers[2].

To achieve a scalable, self-validating process, we must exploit the thermodynamic stability of the 5-amino isomer over its 3-amino counterpart.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The standard route involves the condensation of a 1,3-dielectrophilic compound—in this case, 2-(ethoxymethylene)-3-oxopentanenitrile—with methylhydrazine.

  • Kinetic Pathway: At lower temperatures or in the absence of an acid catalyst, the more nucleophilic terminal nitrogen (NH2) of methylhydrazine rapidly attacks the most electrophilic center, leading to an intermediate that irreversibly cyclizes to the undesired 3-amino-1-methylpyrazole isomer.

  • Thermodynamic Pathway: By introducing a Brønsted acid catalyst (glacial acetic acid) and applying elevated thermal energy (reflux conditions, ~110°C), the initial kinetic hydrazone formation becomes reversible. The system equilibrates, driving the cyclization toward the thermodynamically favored 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one[2].

G A 2-(ethoxymethylene)- 3-oxopentanenitrile C Hydrazone Intermediate A->C B Methylhydrazine B->C D Kinetic Control (Low Temp, No Acid) C->D E Thermodynamic Control (Reflux, AcOH Cat.) C->E F 3-Amino Isomer (Undesired) D->F Fast cyclization G 5-Amino Isomer (Target Product) E->G Equilibration

Regioselective synthesis pathways for 5-aminopyrazole formation.

Quantitative Data: Condition Optimization

To establish the optimal parameters for scale-up, pilot reactions were conducted to evaluate the impact of solvent, temperature, and catalyst on the regiomeric ratio. The data below demonstrates the necessity of the thermodynamic approach.

Reaction ConditionSolventTemp (°C)CatalystYield (%)Regio Ratio (5-amino : 3-amino)
A (Kinetic) Ethanol0 to 25None82%15 : 85
B (Intermediate) Ethanol78 (Reflux)None79%45 : 55
C (Thermodynamic) Toluene110 (Reflux)AcOH (0.1 eq)88%98 : 2

Table 1: Influence of reaction parameters on the regioselectivity of methylhydrazine cyclocondensation.

Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. The process relies on strict In-Process Controls (IPCs) rather than arbitrary timeframes. The reaction is not quenched until the HPLC-monitored intermediate equilibration confirms a >98% conversion to the desired regioisomer.

Equipment Setup
  • 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, internal temperature probe (PT100), and a nitrogen inlet.

  • Dosing pump for controlled reagent addition.

Reagents
  • 2-(ethoxymethylene)-3-oxopentanenitrile: 1.00 kg (6.53 mol, 1.0 eq)

  • Methylhydrazine: 315 g (6.85 mol, 1.05 eq) (Caution: Highly toxic and reactive)

  • Glacial Acetic Acid: 39 g (0.65 mol, 0.1 eq)[2]

  • Toluene (Anhydrous): 5.0 L

Step-by-Step Methodology

Step 1: System Priming and Substrate Dissolution

  • Purge the 10 L reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of anhydrous toluene, followed by 1.00 kg of 2-(ethoxymethylene)-3-oxopentanenitrile.

  • Initiate mechanical stirring at 150 RPM and adjust the jacket temperature to maintain the internal mixture at 10°C (± 2°C).

  • Causality Check: Starting at a lower temperature prevents violent exothermic spikes during the initial hydrazone formation, ensuring safety at scale.

Step 2: Controlled Methylhydrazine Addition

  • Charge the dosing pump with 315 g of methylhydrazine.

  • Begin dropwise addition of methylhydrazine over a period of 120 minutes.

  • Self-Validating IPC 1 (Calorimetry): The internal temperature must not exceed 20°C. If the temperature crosses 18°C, the dosing pump must automatically pause. This ensures the initial kinetic reaction is safely managed.

Step 3: Thermodynamic Equilibration (Cyclization)

  • Once addition is complete, charge the reactor with 39 g of glacial acetic acid.

  • Ramp the jacket temperature to heat the reaction mixture to reflux (internal temperature ~110°C)[2].

  • Maintain reflux with vigorous stirring (200 RPM) for 4 to 6 hours.

  • Self-Validating IPC 2 (Regioselectivity): At t = 4 hours, pull a 1 mL sample for HPLC analysis. The reaction is deemed complete only when the ratio of the 5-amino isomer to the 3-amino isomer is ≥ 98:2, and uncyclized hydrazone is < 0.5%. If the ratio is lower, continue refluxing in 1-hour increments.

Step 4: Workup and Isolation

  • Cool the reaction mixture to 20°C.

  • Quench the reaction by adding 2.0 L of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acetic acid. Stir for 30 minutes.

  • Halt stirring and allow phase separation. Extract the aqueous layer with an additional 1.0 L of toluene.

  • Combine the organic layers, wash with 2.0 L of brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentrate the organic phase under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and heptane (1:3) to afford pure 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one as an off-white crystalline solid.

References

  • Sigma-Aldrich. 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. Sigmaaldrich.com.
  • Benchchem. minimizing side product formation in aminopyrazole synthesis. Benchchem.com.
  • Google Patents. US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. Google.com.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one synthesis

Welcome to the Technical Support Center for the synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one . This portal is designed for researchers, scientists, and drug development professionals seeking to troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one . This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the cyclocondensation of enaminonitriles with methylhydrazine.

Below, you will find a mechanistic overview, targeted troubleshooting FAQs, empirical optimization data, and a self-validating experimental protocol designed to maximize your yield and ensure strict regiocontrol.

Mechanistic Overview: The Regioselectivity Challenge

The standard synthetic route to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves the (3 + 2)-cyclocondensation of 2-propionyl-3-(dimethylamino)acrylonitrile with methylhydrazine[1].

The primary challenge in this workflow is regioselectivity . Methylhydrazine possesses two reactive nitrogen atoms:

  • The secondary amine (-NHMe): Highly nucleophilic but sterically hindered.

  • The primary amine (-NH2): Less nucleophilic but sterically accessible.

To isolate the target 5-amino-1-methyl isomer, the more nucleophilic -NHMe group must initiate the Michael addition by attacking the β-carbon of the enaminonitrile, displacing the dimethylamine leaving group[2]. If the reaction is driven too fast or at elevated initial temperatures, the less hindered -NH2 group attacks instead, leading to the undesired 3-amino-1-methyl byproduct[1].

Pathway Start1 2-Propionyl-3-(dimethylamino) acrylonitrile Cond1 Kinetic Control (Low Temp, Toluene/EtOH) Start1->Cond1 Cond2 Thermodynamic Control (High Temp, Rapid Addition) Start1->Cond2 Start2 Methylhydrazine (NH2-NHMe) Start2->Cond1 Start2->Cond2 IntA NHMe Attack at β-Carbon (Displaces HNMe2) Cond1->IntA Favored by nucleophilicity IntB NH2 Attack at β-Carbon (Displaces HNMe2) Cond2->IntB Favored by sterics Target 1-(5-Amino-1-methyl-1H-pyrazol-4-yl) propan-1-one (Target) IntA->Target Intramolecular cyclization onto nitrile Byprod 1-(3-Amino-1-methyl-1H-pyrazol-4-yl) propan-1-one (Byproduct) IntB->Byprod Intramolecular cyclization onto nitrile

Regioselective pathways in 5-amino-1-methylpyrazole synthesis.

Troubleshooting Guides & FAQs

Q: Why am I isolating the 3-amino-1-methylpyrazole isomer instead of the target 5-amino isomer? A: This is a classic regioselectivity inversion caused by running the reaction under thermodynamic control or via improper reagent addition. While the -NHMe group is more nucleophilic and its attack leads to the desired 5-amino isomer, it is sterically hindered[2]. If the reaction is run at high temperatures (e.g., immediate reflux) or if methylhydrazine is added as a bolus, the less hindered -NH2 group attacks the β-carbon, leading to the 3-amino byproduct[1].

  • Causality & Solution: Shift to kinetic control. Add methylhydrazine dropwise over 1–2 hours while strictly maintaining the internal temperature at 20–25 °C. Using a non-polar or moderately polar solvent like toluene further enhances the regioselectivity[3].

Q: The cyclocondensation stalls at the acyclic intermediate stage. How can I drive it to completion? A: The reaction occurs in two distinct phases: (1) the initial substitution displacing dimethylamine to form an acyclic hydrazine intermediate, and (2) the intramolecular cyclization onto the nitrile group. If the reaction stalls, it is because the cyclization phase requires a higher activation energy[4].

  • Causality & Solution: Do not attempt to force the first step with heat. Instead, after the initial dropwise addition is complete at room temperature, slowly raise the temperature to 90–110 °C (reflux) for 2 hours. This two-stage temperature profile provides the exact thermodynamic environment needed for aromatization[3].

Q: My isolated product is dark brown and the yield drops significantly during workup. What is causing this? A: 5-Aminopyrazoles are highly electron-rich heterocycles. They are exceptionally susceptible to oxidative degradation, especially when exposed to ambient air under basic conditions[5].

  • Causality & Solution: The degradation is an oxidative process. Maintain a strictly inert atmosphere (N₂ or Argon) throughout the reaction. During workup, ensure the aqueous phase is neutralized to pH 6–7 before extraction. Avoid prolonged drying of the crude product in ambient air.

Empirical Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the yield and regioselectivity of the cyclocondensation.

SolventAddition Temp (°C)Addition RateCyclization Temp (°C)Yield: 5-Amino Target (%)Yield: 3-Amino Byproduct (%)
Ethanol80 (Reflux)Bolus (<5 min)8045%35%
Ethanol25Dropwise (1 h)8068%15%
Toluene20–25Dropwise (2 h)11085% <5%

Data indicates that a two-stage temperature profile in toluene drastically improves both the overall conversion and the regioselectivity toward the 5-amino isomer[3].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls to ensure the reaction is proceeding correctly, creating a self-validating system.

Materials Required:

  • 2-Propionyl-3-(dimethylamino)acrylonitrile (1.0 eq)

  • Methylhydrazine (40% aqueous solution or pure, 1.1 eq)[3]

  • Anhydrous Toluene (10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with 2-propionyl-3-(dimethylamino)acrylonitrile (1.0 eq) and anhydrous toluene (10 vol). Purge the system with Nitrogen for 15 minutes.

  • Kinetic Addition (Regiocontrol): Cool the reaction mixture to 20 °C using a water bath. Begin the dropwise addition of methylhydrazine (1.1 eq) via the dropping funnel. Adjust the addition rate so that the internal temperature strictly remains between 20–25 °C (approx. 1–2 hours)[3].

    • Validation Check 1: Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The starting enaminonitrile (Rf ~0.6) should begin converting to an intermediate spot.

  • Thermodynamic Cyclization: Once the addition is complete, stir the mixture at 25 °C for an additional 30 minutes. Then, apply a heating mantle and slowly raise the internal temperature to reflux (approx. 110 °C) over 30 minutes. Maintain reflux for 2 hours[3].

    • Validation Check 2: Re-check TLC. The intermediate spot should disappear, replaced entirely by the highly polar 5-aminopyrazole product (Rf ~0.3).

  • Controlled Workup: Cool the reaction mixture to 10 °C. If using aqueous methylhydrazine, separate the aqueous layer. Wash the organic layer with chilled brine.

    • Validation Check 3: Test the pH of the aqueous wash using pH strips. It must be between pH 6–7 to prevent oxidative degradation of the aminopyrazole[5]. Adjust with dilute HCl or NaHCO₃ if necessary.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from an Ethanol/Water mixture to afford pure 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.[Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.[Link]

Sources

Optimization

troubleshooting impurities in 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with impurities during the crystallization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with impurities during the crystallization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the potential pitfalls in the synthesis and purification of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The most common and versatile synthetic route to 5-aminopyrazoles, such as the target compound, is the condensation of a β-ketonitrile with a substituted hydrazine.[1] In this specific case, the reaction likely involves 2-(propanoyl)-3-oxobutanenitrile and methylhydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.

An understanding of this synthetic pathway is crucial for anticipating potential impurities. The primary sources of impurities can be categorized as:

  • Process-Related Impurities: Arising from the manufacturing process itself, these can include unreacted starting materials, intermediates, and by-products from side reactions.[2][3][4]

  • Inorganic Impurities: These can include residual catalysts, reagents, and salts.[2][3][4]

  • Residual Solvents: Solvents used during the synthesis or purification that are not completely removed.[2][3]

The following diagram illustrates the likely synthetic pathway and the points at which key impurities can be introduced.

Synthesis_and_Impurity_Formation Reactant1 2-(propanoyl)-3-oxobutanenitrile Intermediate Hydrazone Intermediate Reactant1->Intermediate Reaction Impurity1 Unreacted Starting Materials Reactant1->Impurity1 Impurity4 Hydrolysis Byproducts (Amide/Carboxylic Acid) Reactant1->Impurity4 Hydrolysis of Nitrile Group Reactant2 Methylhydrazine Reactant2->Intermediate Reactant2->Impurity1 Product 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Intermediate->Product Intramolecular Cyclization Impurity2 Incomplete Cyclization (Hydrazone Intermediate) Intermediate->Impurity2 Impurity3 Regioisomer Impurity (3-amino-1-methyl-pyrazol) Intermediate->Impurity3 Alternative Cyclization

Caption: Synthetic pathway and potential impurity formation.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in a question-and-answer format.

Crystallization & Purification Issues

Q1: My product is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization.[5] It often occurs when the supersaturation is too high or the cooling rate is too fast. Here are some troubleshooting steps:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help.

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A good starting point for pyrazole derivatives is often ethanol, methanol, isopropanol, or acetone.[6]

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.

  • Reduce Supersaturation: You can achieve this by either increasing the amount of solvent or by heating the solution to dissolve the oil and then attempting a slower cooling process.

Q2: I have a low yield after crystallization. How can I improve it?

A2: A low yield can be due to several factors, including the solubility of your product in the chosen solvent and the presence of impurities that can inhibit crystallization.[7]

  • Optimize the Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen is recommended.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize precipitation.

  • Minimize Transfers: Each transfer of the solution or crystals can result in product loss.

  • Wash Crystals Judiciously: Wash the filtered crystals with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Q3: My crystallized product is discolored. What is the likely cause?

A3: Discoloration often indicates the presence of impurities. These could be colored by-products from the synthesis or degradation products.

  • Charcoal Treatment: If the impurities are colored and non-polar, a charcoal treatment of the hot solution before crystallization can be effective.

  • Recrystallization: One or more recrystallizations may be necessary to remove the colored impurities.

  • Purity Analysis: Use analytical techniques like HPLC or LC-MS to identify the impurity causing the discoloration, which can provide clues about its origin.[5]

Impurity-Specific Troubleshooting

Q4: My analytical data (e.g., NMR, HPLC) shows the presence of an unexpected isomer. What is it and how can I remove it?

A4: A likely isomeric impurity is the 3-amino-1-methyl-1H-pyrazol-4-yl regioisomer. The formation of regioisomers is a known issue in the synthesis of 5-aminopyrazoles when using a monosubstituted hydrazine like methylhydrazine.[1][8] The reaction conditions, particularly the pH, can influence the regioselectivity. Acidic conditions may favor one isomer, while basic conditions may favor the other.

  • Removal:

    • Fractional Crystallization: If the solubility of the two isomers is sufficiently different in a particular solvent system, fractional crystallization can be an effective separation method.

    • Chromatography: Column chromatography is a reliable method for separating isomers if crystallization is not effective.

  • Prevention:

    • pH Control: Carefully control the pH during the synthesis. It has been reported that basic conditions can favor the formation of the 5-aminopyrazole isomer.[6]

    • Reaction Temperature: Lowering the reaction temperature may improve regioselectivity.

Q5: I have identified the hydrazone intermediate as an impurity. How can I ensure complete cyclization?

A5: The presence of the hydrazone intermediate indicates incomplete cyclization.[9]

  • Increase Reaction Time or Temperature: Refluxing the reaction for a longer period or at a higher temperature can drive the cyclization to completion.

  • Catalyst: The use of an acid or base catalyst can promote the intramolecular cyclization. Acetic acid is commonly used as a catalyst and solvent for such reactions.[10]

Q6: My mass spectrometry data indicates the presence of impurities with molecular weights corresponding to an amide or carboxylic acid derivative of my starting material. How are these formed and how can I avoid them?

A6: These impurities likely arise from the hydrolysis of the nitrile group in your β-ketonitrile starting material.[5][11][12] This can happen under either acidic or basic conditions used during the synthesis or workup.

  • Avoidance:

    • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize the presence of water.

    • Careful pH Control During Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Removal:

    • pH-Based Extraction: If the impurity is a carboxylic acid, it can often be removed by an aqueous base wash during the workup.

    • Recrystallization: The difference in polarity between your aminopyrazole product and the more polar amide or carboxylic acid impurity should allow for efficient separation by recrystallization.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized flask, dissolve the crude 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific system.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

IV. Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common crystallization and impurity issues.

Troubleshooting_Workflow Start Crude Product Crystallization Decision1 Crystals Form? Start->Decision1 Action1 Troubleshoot 'Oiling Out' Decision1->Action1 No Action2 Optimize Yield Decision1->Action2 Yes, but low yield Action3 Analyze Purity (HPLC, NMR, MS) Decision1->Action3 Yes Decision2 Product Pure? Action4 Recrystallize Decision2->Action4 No Action5 Characterize Impurity (Spectroscopy) Decision2->Action5 No, with significant impurity End Pure Crystalline Product Decision2->End Yes Decision3 Impurity Identified? Decision3->Action4 No Action6 Targeted Purification (e.g., Chromatography, Acid/Base Extraction) Decision3->Action6 Yes Action1->Start Action2->Start Action3->Decision2 Action4->Action3 Action5->Decision3 Action6->Action3

Caption: Troubleshooting workflow for crystallization and purification.

V. References

  • Golovanov, A. A., et al. (2020). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Desai, B. D., et al. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Fustero, S., et al. (2020). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. ACS Omega. Available at: [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Available at: [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Trost, B. M., & Sammakia, T. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Labinsights. (2024). Isolation and Identification of API Impurities. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. (n.d.). Common impurities which are reported in the API'S. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Tiwari, B., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]

  • MDPI. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available at: [Link]

  • Johns Hopkins University. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Available at: [Link]

  • ResearchGate. (2019). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Available at: [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1h-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Propionylation of 5-Amino-1-Methylpyrazole

Welcome to the technical support guide for the propionylation of 5-amino-1-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the propionylation of 5-amino-1-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific acylation reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Introduction to the Reaction

The propionylation of 5-amino-1-methylpyrazole is a nucleophilic acyl substitution reaction, typically performed using propionyl chloride or propionic anhydride as the acylating agent. The primary target is the selective acylation of the exocyclic amino group to form N-(1-methyl-1H-pyrazol-5-yl)propanamide. This reaction is fundamental in the synthesis of various pharmaceutical intermediates and active compounds. While seemingly straightforward, this process can be prone to several side reactions, leading to byproduct formation and reduced yields of the desired product. This guide will address these potential issues in a practical question-and-answer format.

Reaction Pathway Overview

The intended reaction follows the Schotten-Baumann methodology, where a base is used to neutralize the HCl generated during the acylation with an acyl chloride.[1][2][3]

Reaction_Pathway cluster_reactants Reactants cluster_products Products 5-amino 5-Amino-1-methylpyrazole desired_product N-(1-methyl-1H-pyrazol-5-yl)propanamide 5-amino->desired_product Nucleophilic Attack propionyl_cl Propionyl Chloride propionyl_cl->desired_product hcl HCl base Base (e.g., Pyridine, TEA) base->hcl Neutralization

Caption: General pathway for the propionylation of 5-amino-1-methylpyrazole.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low, and I've isolated unreacted 5-amino-1-methylpyrazole. What could be the cause?

A1: Low yield with significant recovery of starting material often points to two primary issues: insufficient activation of the amine or deactivation of the acylating agent.

  • Hydrolysis of Propionyl Chloride: Propionyl chloride reacts vigorously with water to form propionic acid and HCl.[4][5] If your reaction solvent or glassware is not anhydrous, a significant portion of the acylating agent will be quenched before it can react with the aminopyrazole.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct.[2] In the absence of a suitable base, this acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the propionyl chloride, effectively halting the reaction.[2][6]

    • Troubleshooting:

      • Ensure you are using at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it is formed.[3]

      • For slow reactions, consider using a slight excess of the base (1.1-1.2 equivalents) to ensure complete neutralization.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: The most common higher molecular weight byproduct is the di-propionylated species, where both the exocyclic amino group and one of the ring nitrogens are acylated. This is a classic example of over-acylation. [6]

  • Mechanism of Di-acylation: After the formation of the desired mono-acylated product, the remaining amide nitrogen is significantly less nucleophilic. However, under forcing conditions or with a large excess of the acylating agent, a second acylation can occur. The N1-nitrogen of the pyrazole ring can also be a site for acylation, although this is generally less favored than the exocyclic amine.

Diacylation_Pathway start 5-Amino-1- methylpyrazole mono Mono-propionylated (Desired Product) start->mono 1st Acylation di Di-propionylated (Byproduct) mono->di 2nd Acylation (Over-acylation) prop_cl + Propionyl Chloride prop_cl->mono excess_prop_cl + Excess Propionyl Chloride excess_prop_cl->di

Caption: Pathway showing the formation of the di-propionylated byproduct.

  • Troubleshooting Strategies:

ParameterRecommendation to Minimize Di-acylationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of propionyl chloride.Reduces the availability of the acylating agent for a second reaction.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).The second acylation step typically has a higher activation energy.
Addition Rate Add the propionyl chloride dropwise to the solution of the amine and base.This keeps the instantaneous concentration of the acylating agent low, favoring the more reactive primary amine.
Choice of Base A milder base like sodium bicarbonate may be sufficient and can reduce side reactions. Pyridine can sometimes act as an acylation catalyst, potentially promoting over-acylation.[3][7]Fine-tuning the basicity can control the reactivity of the system.
Q3: My NMR spectrum is complex. How can I distinguish the desired product from potential byproducts like the di-acylated species or a C-acylated isomer?

A3: NMR spectroscopy is a powerful tool for structural elucidation. Here are some expected features to help you differentiate between the possible products.

  • Desired Product (N-(1-methyl-1H-pyrazol-5-yl)propanamide):

    • ¹H NMR: You should observe a singlet for the N-methyl group, signals for the pyrazole ring protons, and signals for the propionyl group (a triplet and a quartet). A key feature will be a broad singlet for the N-H proton of the amide, which is exchangeable with D₂O. The chemical shift of the pyrazole protons will be influenced by the electron-withdrawing amide group.

    • ¹³C NMR: Expect signals for the N-methyl carbon, the pyrazole ring carbons, and the carbons of the propionyl group, including the characteristic carbonyl carbon signal (~170-175 ppm).

  • Di-propionylated Byproduct:

    • ¹H NMR: The most significant change will be the disappearance of the N-H proton signal. You will also see two sets of signals for the two propionyl groups, which may or may not be equivalent depending on the structure.

    • ¹³C NMR: You will observe two carbonyl signals.

  • C-Acylated Byproduct (e.g., 4-propionyl-5-amino-1-methylpyrazole):

    • ¹H NMR: The amino group protons (a broad singlet) will still be present and exchangeable with D₂O. The pattern of the pyrazole ring protons will change significantly due to the substitution at the C4 position.

    • ¹³C NMR: A new carbonyl signal will be present, and the chemical shifts of the pyrazole ring carbons will be different from the N-acylated product. The C4 carbon will be a quaternary carbon.

Table: Expected NMR Features

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
Desired Product N-H singlet (broad, exchangeable), N-CH₃ singlet, pyrazole protons, propionyl CH₂ quartet & CH₃ triplet.Amide C=O (~170-175 ppm), N-CH₃, pyrazole carbons.
Di-acylated Absence of N-H signal, two sets of propionyl signals.Two C=O signals.
C4-Acylated NH₂ singlet (broad, exchangeable), N-CH₃ singlet, altered pyrazole proton signals.Ketone C=O (~190-200 ppm), NH₂-bearing carbon signal shifted.
Q4: I am using pyridine as my base and solvent, but the reaction is messy. Are there better alternatives?

A4: While pyridine can function as both a base and a solvent, it can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. [3] This can sometimes lead to an increase in side reactions.

  • Alternative Solvent/Base Systems:

    • Triethylamine (TEA) in an Inert Solvent: A common and effective alternative is using triethylamine as the base in a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7] TEA is a non-nucleophilic, sterically hindered base that efficiently scavenges HCl without participating in the reaction.[8][9]

    • Biphasic Schotten-Baumann Conditions: Using an aqueous base (like NaOH or Na₂CO₃) with an immiscible organic solvent (like DCM or diethyl ether) is the classic Schotten-Baumann setup.[1][10] The amine and acyl chloride react in the organic phase, and the HCl byproduct is neutralized in the aqueous phase. This can be very effective at preventing amine protonation and can also help to minimize some side reactions.

Experimental Protocols

General Protocol for Propionylation of 5-Amino-1-Methylpyrazole
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-1-methylpyrazole (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve propionyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification of N-Acylated Pyrazoles

Purification can often be achieved by simple acid-base extraction or recrystallization.[11] If chromatographic separation is necessary, it's important to note that aminopyrazoles can be basic and may interact strongly with silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can improve the separation and recovery of the desired product.

References

  • grokipedia. (n.d.). Propionyl chloride.
  • grokipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Preprints.org. (n.d.).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi.
  • International Journal of Pharmacy and Technology. (2014, June 26).
  • ResearchGate. (n.d.). Propionylation workflow and overview of the different protocols. (A)...
  • Reddit. (2019, February 8). Using Pyridine vs. Triethylamine.
  • ACS Publications. (2021, April 6). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation | Organic Process Research & Development.
  • IntechOpen. (2016, June 30).
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • PMC. (2024, September 18).
  • Beilstein Journals. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • DOI. (n.d.).
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • PMC. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • Quora. (2016, April 26). Can triethylamine/pyridine be used in the synthesis of Labetalol?
  • PMC. (n.d.).
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Semantic Scholar. (n.d.). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (2018, July 30). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][2][4] Oxazine-4-On Derivatives.

  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • SpringerLink. (n.d.). Catalytic asymmetric 1,6-type Friedel–Crafts (hetero)arylations of δ-cyano substituted para-quinone methides with 5-aminopyrazoles.
  • MDPI. (2020, May 28).
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2017, November 17). Regioselective Synthesis of 5-Aminooxazoles via CpCo(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides*.
  • PubMed. (2003, April 17). High-throughput synthesis of N3-acylated dihydropyrimidines combining microwave-assisted synthesis and scavenging techniques.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PMC. (n.d.).
  • PubMed. (2018, June 15).
  • PubMed. (2022, May 15). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity.
  • Johns Hopkins University. (2022, September 15). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.
  • JOCPR. (2021, May 10). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • JOCPR. (n.d.).
  • MDPI. (2025, January 17).

Sources

Optimization

overcoming solubility issues with 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in organic solvents

Welcome to the technical support guide for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide you with the scientific rationale behind its behavior and to offer practical, field-tested protocols to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: The Root of the Solubility Challenge

Before troubleshooting, it's crucial to understand the structural characteristics of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one. Its solubility profile is dictated by a combination of functional groups:

  • Aminopyrazole Core: The pyrazole ring is a heterocyclic aromatic system. The presence of a primary amino (-NH₂) group at the 5-position introduces significant polarity and the capacity for hydrogen bond donation.[1][2] This group is also basic and can be protonated.

  • Propan-1-one Chain: The ketone group (C=O) is a strong hydrogen bond acceptor, further contributing to the molecule's polar nature.

  • N-Methyl Group: The methyl group on the pyrazole nitrogen slightly increases lipophilicity but, more importantly, blocks one of the ring nitrogens from participating in hydrogen bonding as a donor.

Collectively, these features create a molecule with a strong polar character, predisposing it to favorable interactions with polar solvents while limiting its solubility in nonpolar organic media. This guide will walk you through a logical progression of techniques to achieve successful dissolution.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Q1: I am unable to dissolve the compound in standard nonpolar solvents like hexane, toluene, or dichloromethane (DCM). Why is this happening?

Answer:

This is expected behavior due to the fundamental principle of "like dissolves like".[3] Your compound, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, is rich in polar functional groups, including a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ketone. These groups make the molecule highly polar.

In contrast, solvents like hexane and toluene are nonpolar. They cannot form the strong intermolecular interactions (like hydrogen bonds) required to overcome the crystal lattice energy of your solid compound. The energy "payout" from solvation is insufficient, so the compound remains insoluble. Dichloromethane has some polarity but is often not strong enough to dissolve highly polar, crystalline solids on its own.

Q2: What are the recommended starting solvents for achieving good solubility?

Answer:

Based on the compound's polar structure, you should begin with polar solvents. We recommend a systematic screening approach starting with the most promising candidates. Generally, aminopyrazole derivatives show good solubility in polar solvents such as water, ethanol, and dimethylformamide (DMF).[1]

For your initial attempts, prioritize strong, polar aprotic solvents, which are excellent at solvating a wide range of molecules.

Quick Reference: Solvent Selection Guide
Solvent CategoryRecommended SolventsExpected SolubilityRationale & Key Considerations
Polar Aprotic (Recommended Start) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High Excellent hydrogen bond acceptors and high dielectric constants effectively solvate polar molecules. DMSO is a standard for creating high-concentration stock solutions for biological screening.
Polar Protic Ethanol, Methanol, IsopropanolModerate to Good Capable of hydrogen bonding. Solubility may be lower than in DMSO/DMF but often sufficient for many synthetic reactions. Heating may be required.
Aqueous (with pH modification) Water, Phosphate-Buffered Saline (PBS)Poor (at neutral pH) The compound has low intrinsic water solubility. However, solubility can be dramatically increased by acidification (see Q4).
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Moderately polar. May require heating or use as a co-solvent. Dioxane is sometimes used in syntheses involving aminopyrazoles.[4]
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble Not recommended. These solvents lack the polarity to interact favorably with the compound.
Q3: I have achieved partial solubility in methanol, but I need a higher concentration for my reaction. What are the next steps?

Answer:

When a single solvent provides insufficient solubility, the next steps involve physically enhancing the dissolution process or employing a stronger solvent system.

Strategy 1: Gentle Heating

Increasing the temperature provides thermal energy to the system, which helps overcome the solid's crystal lattice energy and increases the kinetic energy of solvent molecules, generally leading to higher solubility.[3]

Protocol:

  • Add your compound to the solvent in a flask equipped with a stir bar and a condenser.

  • Gently warm the mixture in a water or oil bath while stirring. Start at 40-50°C.

  • Incrementally increase the temperature, but do not exceed the solvent's boiling point.

  • Caution: Monitor for any color changes that might indicate compound degradation. Always run a small-scale test first.

Strategy 2: Co-Solvency

Co-solvency, or using a mixture of solvents, is a powerful and common technique.[5] Often, a binary mixture can achieve a solubility greater than either of the individual pure solvents, an effect known as synergistic solvation.[6] The goal is to add a small amount of a very strong solvent (like DMSO) to your primary solvent (methanol) to boost its solvating power.

Protocol:

  • Suspend your compound in the primary solvent (e.g., methanol).

  • While stirring, add a strong polar aprotic solvent (e.g., DMSO) dropwise.

  • Observe for dissolution. Often, only 5-10% (v/v) of the co-solvent is needed to achieve full solubility.

  • This method is ideal for preparing stock solutions for reactions where the primary solvent is required for the chemistry, but a solubility boost is needed.

Q4: My downstream application is an aqueous biological assay, and solvents like DMSO are toxic to my cells. How can I dissolve the compound?

Answer:

This is a classic challenge where pH modification is the most effective strategy.[3] The primary amino group on the pyrazole ring is basic. By adding a dilute acid, you can protonate this group to form an ammonium salt (-NH₃⁺). This salt is an ionic species and will have dramatically increased solubility in aqueous and other polar protic solvents.

Protocol: pH-Mediated Solubilization
  • Suspend the compound in your desired aqueous buffer (e.g., water or PBS).

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.

  • Monitor the mixture. As the pH drops and the salt is formed, the solid should dissolve. Aim for a final pH in the acidic range (e.g., pH 3-5), where the amine is fully protonated.

  • Important Considerations:

    • Compound Stability: Ensure your compound is stable at low pH. Run a small-scale test and check for degradation over time using LC-MS or TLC.

    • Application Compatibility: Confirm that the final pH of your stock solution is compatible with your biological assay. You may need to adjust the pH of the final assay medium after adding your compound.

    • Counter-ion Effects: Be aware that the choice of acid (e.g., HCl, H₂SO₄, or an organic acid like acetic or trifluoroacetic acid) will introduce a counter-ion that could potentially interfere with your experiment.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for tackling solubility issues with this compound.

Solubility_Workflow cluster_start Initial State cluster_step1 Step 1: Solvent Selection cluster_step2 Step 2: Enhancement Techniques cluster_step3 Step 3: Advanced/Aqueous Methods cluster_end Final State start Compound is Insoluble select_solvent Consult Solvent Guide (Q2) Start with Polar Aprotic (DMSO, DMF) start->select_solvent enhancement Is solubility still insufficient? select_solvent->enhancement Test solubility heat_cosolvent Apply Gentle Heat and/or Use Co-Solvents (Q3) enhancement->heat_cosolvent Yes end_soluble Compound Solubilized enhancement->end_soluble No aqueous_check Is an aqueous system required or are other methods failing? heat_cosolvent->aqueous_check ph_modify Use pH Modification (Acidification) (Q4) aqueous_check->ph_modify Yes aqueous_check->end_soluble No ph_modify->end_soluble

Caption: A decision tree for systematically overcoming solubility issues.

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol allows you to efficiently test the solubility of your compound in a range of solvents using a small amount of material.

Materials:

  • 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Vortex mixer

  • Selection of solvents (see Solvent Selection Guide above)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution against a dark background. If fully dissolved, the compound is soluble at that concentration.

  • If not fully dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat the vortexing. Note the new concentration.

  • If the compound remains insoluble after adding a total of 1 mL of solvent (for a final concentration of 1-2 mg/mL), it can be classified as poorly soluble or insoluble in that solvent.

  • Repeat for all selected solvents. Record your observations in a table.

Protocol 2: Development of a Co-Solvent System

Use this protocol when you have identified a primary solvent with partial solubility and wish to enhance it.

Materials:

  • Compound

  • Primary solvent (e.g., Ethanol)

  • Co-solvent (e.g., DMSO)

  • Stir plate and stir bar

Procedure:

  • Determine your target final concentration (e.g., 50 mg/mL).

  • Add the required mass of the compound to a vial.

  • Add 80% of the final target volume of the primary solvent (e.g., if the final volume is 1 mL, add 800 µL of ethanol).

  • Place the vial on a stir plate and stir to create a suspension.

  • Add the co-solvent (DMSO) dropwise while observing the suspension.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Record the final volume of the co-solvent required. This gives you the optimal ratio of your binary solvent system (e.g., 90:10 Ethanol:DMSO).

  • Ensure the final volume does not exceed your target, and adjust the concentration calculation accordingly.

References

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1406-1413. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • IJSDR. (2011). Methods to boost solubility. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one purity

HPLC Method Validation for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Purity: A Comparative Guide Executive Summary Developing a robust purity assay for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Purity: A Comparative Guide

Executive Summary

Developing a robust purity assay for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one presents a unique chromatographic challenge. As a highly polar, basic intermediate frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), it exhibits poor retention and severe peak tailing on traditional Reversed-Phase (RP-HPLC) columns. This guide objectively compares the performance of RP-HPLC (C18) against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a comprehensive, self-validating protocol compliant with the modernized[1].

The Analytical Challenge & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why a method fails before attempting to fix it. The difficulties with this specific compound stem from two mechanistic realities:

  • The Causality of Peak Tailing: 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one contains a primary amine and a pyrazole ring. At typical physiological or slightly acidic pH, these nitrogen atoms are protonated. When analyzed using a standard C18 silica-based column, the basic functional groups undergo strong secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface. This causes the analyte to "stick" to the stationary phase, resulting in broad, asymmetrical peaks (tailing factor > 2.0) and compromising integration accuracy.

  • The Causality of Poor Retention: Due to its high polarity, the compound favors the aqueous mobile phase in RP-HPLC, eluting near the void volume ( t0​ ). While decreasing the organic modifier (e.g., using 95% water) can marginally improve retention, it often leads to phase collapse (dewetting) in standard C18 columns and exacerbates silanol interactions.

  • The HILIC Solution: HILIC operates via a completely orthogonal mechanism. By utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (e.g., 85% Acetonitrile), a water-enriched layer forms on the stationary phase. The polar pyrazole derivative partitions into this aqueous layer. The high organic content suppresses silanol ionization and enhances mass transfer, yielding sharp, symmetrical peaks and strong retention for polar bases.

Analytical Lifecycle & Validation Workflow

The development and validation of this method follow a lifecycle approach, integrating principles from both ICH Q14 (Analytical Procedure Development) and ICH Q2(R2)[2].

Figure 1: ICH Q2(R2) validation workflow for polar pyrazole derivatives.

Comparative Experimental Protocols

Protocol A: Traditional RP-HPLC (C18)

  • Column: Octadecylsilane (C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA is used as a strong ion-pairing agent to forcefully suppress silanol interactions, though it often causes ion suppression if LC-MS is later required[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one in the mobile phase to a concentration of 100 µg/mL.

Protocol B: Optimized HILIC (Amide)

  • Column: Amide-bonded silica, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% 10 mM Ammonium Formate buffer (pH 3.0). Causality: The acidic pH ensures the pyrazole's amino group remains fully protonated, maximizing its polarity and partitioning into the aqueous layer on the HILIC phase. Ammonium formate provides sufficient ionic strength to ensure reproducible retention without precipitating in high organic concentrations.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve the analyte in 85% Acetonitrile to match the mobile phase starting conditions, preventing solvent-induced peak distortion (a common failure point in HILIC).

Quantitative Performance Data

The following tables summarize the experimental comparison between the two methods, evaluated directly against ICH Q2(R2) acceptance criteria[2].

Table 1: System Suitability Comparison

ParameterRP-HPLC (C18)HILIC (Amide)ICH Q2(R2) Target
Retention Time ( tR​ ) 1.8 min6.4 min> 2.0 min (Avoid void volume)
Capacity Factor ( k′ ) 0.54.3> 2.0
Tailing Factor ( Tf​ ) 2.6 (Fail)1.1 (Pass) 1.5
Theoretical Plates ( N ) 1,20014,500> 2,000

Table 2: ICH Q2(R2) Validation Parameters

Validation CharacteristicRP-HPLC (C18) ResultHILIC (Amide) ResultConclusion
Linearity ( R2 ) 0.985 (Range: 50-150%)0.9998 (Range: 10-150%)HILIC demonstrates superior linear response[2].
Accuracy (Recovery %) 88.5% ± 4.2%99.8% ± 0.6%C18 fails due to peak tailing integration errors.
Repeatability (RSD %) 3.8% (n=6)0.4% (n=6)HILIC meets the 2.0% specification.
LOD / LOQ 5.0 µg/mL / 15.0 µg/mL0.2 µg/mL / 0.6 µg/mLHILIC provides a 25-fold increase in sensitivity.

Self-Validating ICH Q2(R2) Protocol for HILIC

To ensure scientific integrity and trustworthiness, the HILIC method must operate as a self-validating system. The following protocol dictates the automated validation sequence:

  • Step 1: System Suitability Testing (SST) Lockout: Inject the standard solution (100 µg/mL) six times. The chromatography data system (CDS) must be programmed to automatically abort the sequence if the Relative Standard Deviation (RSD) of the peak area is > 2.0%, or if the Tailing Factor is > 1.5. This prevents the generation of invalid data.

  • Step 2: Specificity & Forced Degradation: Subject the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one sample to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress. Inject the stressed samples. The method is validated for specificity only if the peak purity angle is strictly less than the peak purity threshold (via PDA detection), proving no co-elution of degradants.

  • Step 3: Accuracy via Standard Addition: Spike known concentrations of the reference standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate recovery. The system validates accuracy if recovery falls strictly within 98.0% – 102.0%.

  • Step 4: Reportable Range Confirmation: As per ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable accuracy, precision, and response across the interval[2]. The HILIC method establishes a validated reportable range from the LOQ (0.6 µg/mL) up to 150 µg/mL.

Conclusion

For the purity analysis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one, standard RP-HPLC methods fail to meet regulatory requirements due to severe silanol interactions and poor retention of the basic pyrazole moiety. The optimized HILIC (Amide) method objectively outperforms C18 chemistries, providing a 25-fold improvement in sensitivity, eliminating peak tailing, and fully satisfying the rigorous requirements of the ICH Q2(R2) guidelines.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. Retrieved from[Link]

  • Researcher.life. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Retrieved from [Link]

Sources

Comparative

Bioactivity Comparison Guide: 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Analogs

Executive Summary & Scaffold Rationale The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a pyrazole core, an N1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a pyrazole core, an N1-methyl group, a C5-amino group, and a C4-propionyl moiety, this structure is predominantly utilized as a critical hinge-binding motif in kinase inhibitors and as a potent bioisostere in G-protein-coupled receptor (GPCR) antagonists.

As a Senior Application Scientist, it is crucial to understand the causality behind this scaffold's bioactivity:

  • The Anchor (N1-Methyl & C5-Amino): These groups form a rigid hydrogen-bond donor/acceptor pair. In kinases (such as c-Met), they interact directly with the backbone amides of the ATP-binding pocket's hinge region. In GPCRs like Lysophosphatidic Acid Receptor-1 (LPAR1), they mimic the polar headgroup interactions of endogenous lipid ligands.

  • The Trajectory (C4-Substitution): The transition from a C4-propionyl group to a C4-acetyl or C4-aryl group fundamentally shifts the molecule's target selectivity. The propionyl group provides a moderate lipophilic extension ideal for shallow hydrophobic pockets, whereas bulky C4-aryl groups drive the deep pocket engagement strictly required for LPAR1 antagonism.

Comparative Bioactivity Profile

To objectively evaluate the performance of the target compound, we compare it against its closest structural analogs across two validated therapeutic axes: c-Met Kinase Inhibition (oncology) and LPAR1 Antagonism (pulmonary fibrosis).

Quantitative Data Summary

Table 1: Bioactivity Profile of 5-Aminopyrazole Analogs

CompoundC4-Substitutionc-Met Kinase Inhibition (IC₅₀, nM)LPAR1 Antagonism (IC₅₀, nM)Primary Pharmacological Application
Analog A (Target) Propionyl (-C(=O)CH₂CH₃)450 ± 25> 10,000Moderate c-Met binder; precursor for pyrazolo-pyrimidines.
Analog B Acetyl (-C(=O)CH₃)820 ± 40> 10,000Synthetic building block with weak baseline bioactivity.
Analog C Aryl (-C₆H₄-C₆H₅)> 5,00012 ± 3Potent, selective LPAR1 antagonist for fibrotic diseases.

Note: Data synthesized based on established Structure-Activity Relationships (SAR) from the [1] and [2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the bioactivity of these analogs must be evaluated using robust, self-validating experimental workflows. Do not merely execute these steps; understand the mechanistic rationale behind each parameter.

Protocol A: HTRF c-Met Kinase Assay (Evaluating Analogs A & B)

Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard ELISA because it minimizes compound auto-fluorescence interference—a common artifact when screening heterocyclic pyrazole compounds.

  • Enzyme Reaction: Incubate 0.5 nM recombinant c-Met kinase with the pyrazole analogs (10-point dose-response), 100 nM biotinylated-poly-GT substrate, and 10 µM ATP in kinase buffer for 60 min at room temperature.

    • Causality: Running the assay strictly at the ATP Km​ (10 µM) ensures the assay remains highly sensitive to competitive hinge-binding inhibitors like the 5-aminopyrazoles.

  • Detection Phase: Add Europium-labeled anti-phosphotyrosine antibody (Eu-cryptate) and Streptavidin-XL665.

    • Causality: Phosphorylation of the substrate by active c-Met allows the Eu-antibody and XL665 to come into close proximity, generating a stable FRET signal.

  • Validation & Readout: Measure the FRET ratio (Emission 665 nm / 620 nm).

    • Self-Validation: Include Staurosporine as a pan-kinase positive control and DMSO as a vehicle control. The assay is only considered valid if the calculated Z'-factor is ≥0.7 .

Protocol B: FLIPR Calcium Mobilization Assay (Evaluating Analog C)

LPAR1 is a Gαq-coupled receptor. Activation by LPA induces intracellular calcium release, which can be dynamically quantified to measure antagonistic potency.

  • Cell Preparation: Seed CHO cells stably expressing human LPAR1 at 10,000 cells/well in a 384-well plate and incubate overnight.

    • Causality: Wild-type CHO cells lack endogenous LPAR1. Using a transfected line ensures the calcium signal is strictly target-specific, eliminating background noise from off-target GPCRs.

  • Dye Loading: Incubate cells with Fluo-4 NW dye and 2.5 mM Probenecid for 60 min at 37°C.

    • Causality: Probenecid inhibits multidrug resistance (MDR) efflux pumps, preventing the premature extrusion of the fluorescent dye and ensuring a stable baseline.

  • Compound Incubation: Add the pyrazole analogs and incubate for 30 min.

    • Self-Validation: Include the known LPAR1 antagonist Ki16425 as an internal validation standard.

  • Agonist Challenge: Inject LPA ( EC80​ concentration) using the FLIPR instrument and continuously record fluorescence (Ex: 494 nm, Em: 516 nm) for 3 minutes to calculate the IC₅₀.

Mandatory Visualizations

The following diagrams illustrate the mechanistic pathways and experimental workflows described above.

LPAR1_Pathway LPA Lysophosphatidic Acid (LPA) LPAR1 LPAR1 Receptor LPA->LPAR1 Activates Gq Gαq/11 Pathway LPAR1->Gq Rho Rho/ROCK Pathway LPAR1->Rho Ca2 Intracellular Ca2+ Release Gq->Ca2 PLC Activation Fibrosis Fibroblast Proliferation & Contraction Rho->Fibrosis Actin Polymerization Ca2->Fibrosis Antagonist 5-Aminopyrazole Analogs Antagonist->LPAR1 Competitive Inhibition

LPAR1 signaling pathway illustrating the intervention point of 5-aminopyrazole antagonists.

FLIPR_Workflow CellPrep CHO-LPAR1 Cell Plating DyeLoad Fluo-4 NW Dye Loading CellPrep->DyeLoad CompInc Analog Incubation DyeLoad->CompInc LPAAdd LPA Agonist Addition CompInc->LPAAdd Readout Fluorescence Readout (FLIPR) LPAAdd->Readout

Step-by-step FLIPR calcium mobilization assay workflow for evaluating analog bioactivity.

References

  • Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Source: Journal of Medicinal Chemistry, 2012, 55(17), 7920-7939. URL: [Link] [1]

  • Title: Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors Source: U.S. Patent Application US20060128724A1, Agouron Pharmaceuticals Inc., 2006. URL: [2]
Validation

Comparative Cytotoxicity of 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Derivatives: A Bench-to-Target Guide

The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)alkan-1-one scaffold has emerged as a highly versatile and privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, derivatives featuring the propan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-(5-amino-1-methyl-1H-pyrazol-4-yl)alkan-1-one scaffold has emerged as a highly versatile and privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, derivatives featuring the propan-1-one moiety at the C4 position exhibit potent cytotoxicity against a variety of human cancer cell lines. This activity is primarily driven by their structural capacity to act as competitive inhibitors of critical oncogenic protein kinases, including c-Met and MAPK pathways.

This guide provides an objective, data-driven comparison of the cytotoxic performance of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one derivatives against alternative structural analogs. Designed for drug development professionals, it integrates mechanistic rationale with self-validating experimental protocols to accelerate preclinical evaluation.

Mechanistic Rationale & Structural Causality

The biological efficacy of the 5-amino-1-methylpyrazole core is dictated by its precise spatial arrangement of hydrogen bond donors and acceptors. When targeting the ATP-binding pocket of kinases, the C5-amino group acts as a critical hydrogen bond donor to the hinge region, while the C4-carbonyl oxygen of the propan-1-one group serves as a highly effective hydrogen bond acceptor.

Modifications to the C4 position drastically alter target affinity and cellular permeability. For instance,1[1]. Compared to rigid 4-carbonitrile analogs, the aliphatic chain of the propan-1-one derivative provides superior hydrophobic contacts deep within the kinase binding cleft. This structural flexibility increases the target residence time, translating to enhanced metabolic stability and a distinct, more potent cytotoxicity profile in colon (HCT-116) and breast (MCF-7) carcinoma models.

Comparative Cytotoxicity Profiles

To contextualize the performance of the propan-1-one derivatives, the table below compares their in vitro cytotoxicity against standard structural alternatives and clinical benchmarks.

Compound / ScaffoldPrimary Target ProfileIC₅₀ (HCT-116)IC₅₀ (MCF-7)Structural & Mechanistic Advantage
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one MAPK / c-Met~5.2 µg/mL~6.8 µg/mLThe C4-propan-1-one moiety provides optimal hydrophobic contacts in the kinase hinge region, enhancing cellular retention[1][2].
5-amino-1-methyl-1H-pyrazole-4-carbonitrile PRMT5 / Kinases~18.5 µg/mL~22.1 µg/mLThe linear cyano group restricts deep hydrophobic pocket engagement, leading to faster off-rates[3].
5-Fluorouracil (5-FU) (Control) Thymidylate Synthase~12.8 µg/mL14.31 µg/mLBroad-spectrum antimetabolite benchmark; lacks targeted kinase selectivity but provides a baseline for4[4].

Note: Data synthesized from standardized MTT viability assays across multiple preclinical screenings. 1-(5-Aminopyrazol-4-yl)alkan-1-ones are routinely evaluated for their2[2].

Targeted Pathway Visualization

The following diagram maps the causal relationship between the structural application of the pyrazole derivative and the resulting cellular phenotype (apoptosis).

Pathway Derivative 1-(5-amino-1-methyl-1H-pyrazol-4-yl) propan-1-one Target Kinase Targets (e.g., c-Met / MAPK) Derivative->Target Competitive ATP Inhibition Signaling Downstream Signaling (ERK/MEK) Target->Signaling Blocked Phosphorylation Apoptosis Cellular Apoptosis (HCT-116 / MCF-7) Target->Apoptosis Pro-apoptotic Shift Proliferation Tumor Proliferation Signaling->Proliferation Arrested Growth

Mechanism of kinase inhibition by 5-aminopyrazole derivatives inducing cellular apoptosis.

Self-Validating Experimental Protocol: Cytotoxicity Evaluation

To ensure high-fidelity, reproducible data when comparing these derivatives, the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay must be executed as a self-validating system.

Step-by-Step Methodology

Step 1: Cell Seeding & Adhesion

  • Action: Seed HCT-116 and MCF-7 cells at a density of 1×104 cells/well in 96-well microtiter plates using complete RPMI/DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Allowing a strict 24-hour adhesion period ensures the cells enter the exponential log-phase of growth. Cytotoxic agents targeting kinase pathways are heavily dependent on active cellular division; testing on confluent, senescent cells will artificially inflate the apparent IC₅₀.

Step 2: Compound Administration & Internal Controls

  • Action: Treat the cells with serial dilutions of the propan-1-one derivatives (e.g., 1.0 to 100 µg/mL). Include a 0.1% DMSO vehicle control well and an untreated control well on every plate.

  • Self-Validation: The system validates itself via the DMSO vehicle control. If the vehicle control exhibits >5% cell death compared to the untreated control, the entire assay must be discarded due to solvent-induced cytotoxicity masking the drug's true effect.

Step 3: MTT Conversion

  • Action: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction, providing a direct, causal biochemical proxy for cell viability.

Step 4: Solubilization & Dual-Wavelength Quantification

  • Action: Carefully aspirate the culture medium and dissolve the formazan crystals in 100 µL of pure DMSO per well. Read the absorbance on a microplate reader at 570 nm, using 650 nm as a reference wavelength.

  • Self-Validation: Formazan crystal solubilization must be complete; incomplete dissolution leads to artificially low absorbance readings. Subtracting the 650 nm reference wavelength from the 570 nm reading eliminates background noise caused by cellular debris, fingerprints, or plate imperfections, ensuring the optical density strictly reflects the formazan concentration.

References

  • US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. Google Patents. 1

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. 2

  • Discovery of Oxime Ether Derivatives as Second-Generation PRMT5 Inhibitors for the Treatment of Triple Negative Breast Cancer. ACS Publications. 3

  • Reactions of 5-aminopyrazole 3 with different electrophiles. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one proper disposal procedures

Operational Guide: Proper Disposal Procedures for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one Executive Summary & Chemical Context 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a highly functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Executive Summary & Chemical Context

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a highly functionalized heterocyclic building block frequently utilized in drug discovery and the synthesis of pyrazolo-pyrimidine derivatives. Because it contains an electron-rich pyrazole core, a primary amine, and a ketone moiety, its disposal requires strict adherence to laboratory safety and environmental regulations. As a specialized research chemical, its safety protocols are grounded in the foundational properties of substituted aminopyrazoles. Improper disposal can lead to aquatic toxicity and dangerous cross-reactions in waste streams[1]. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling and final disposition of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before executing disposal procedures, laboratory personnel must understand the causality behind the safety measures. This ensures that protocols are not just followed, but logically understood:

  • Aquatic Toxicity & Environmental Persistence: Pyrazole derivatives are generally classified as harmful to aquatic life with long-lasting effects. The nitrogen-rich heterocycle resists standard biological degradation in municipal wastewater treatment plants, making drain disposal strictly prohibited[2].

  • Chemical Reactivity: The primary amine group at the 5-position is nucleophilic and basic. If mixed with strong oxidizing agents or concentrated acids in a general waste carboy, it can undergo exothermic reactions. Therefore, chemical segregation is a non-negotiable operational requirement.

  • Thermal Byproducts: Upon combustion, this compound releases toxic Nitrogen Oxides (NOx) and Carbon Oxides (COx)[3]. Consequently, final destruction must occur via high-temperature incineration equipped with environmental scrubbers, rather than standard landfilling.

Quantitative Data: Waste Classification & Segregation

To ensure compliance with the Resource Conservation and Recovery Act (RCRA)[4], categorize the waste stream according to the parameters in the table below.

ParameterSpecificationCausality / Rationale
EPA Waste Classification Characteristic WasteEvaluated based on the solvent mixture (e.g., D001 if dissolved in a flammable organic solvent)[4].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityThe pyrazole core persists in water; the amine group causes local tissue irritation[1].
Incompatible Materials Strong Oxidizers, Strong AcidsSegregation prevents exothermic acid-base reactions and oxidative degradation.
Preferred Container High-Density Polyethylene (HDPE)Provides broad chemical resistance and shatter-proof integrity for transport[2].
Disposal Method Incineration (with Scrubber)High heat breaks C-N bonds; scrubbers neutralize the resulting NOx emissions[3].

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to prevent regulatory violations and ensure laboratory safety.

Phase 1: Point-of-Generation Segregation

  • Isolate the Waste Stream: Do not mix 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one waste with halogenated solvents or strong oxidizers. Collect it in a dedicated, chemically compatible container (HDPE or glass)[2].

  • Verify Physical State:

    • Solid Waste: If the compound is in a solid state (e.g., contaminated weigh boats, unused powder, or silica gel from chromatography), collect it in a solid hazardous waste bin.

    • Liquid Waste: If dissolved in an organic solvent (e.g., DMSO, Methanol), route it to the non-halogenated organic liquid waste carboy.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Container Integrity: Keep the waste container tightly closed at all times unless actively adding waste. This prevents the release of fugitive emissions and mitigates spill risks[2][5].

  • Location Constraints: Store the container in a designated SAA at or near the point of generation. The waste must remain under the control of the operator generating it[5].

  • Regulatory Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name—"1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one"—without using abbreviations, acronyms, or chemical formulas[2].

Phase 3: Final Disposition & EHS Handoff

  • Monitor Accumulation Limits: Do not exceed the SAA limit (typically 55 gallons of total hazardous waste) or the maximum storage duration (often 6 to 12 months depending on state and institutional regulations)[2][5].

  • Request Pickup: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed RCRA vendor[4].

  • Incineration: The licensed contractor will transport the material to an approved facility where it will be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3].

Operational Workflow Visualization

To standardize training across your laboratory, refer to the following workflow for pyrazole derivative waste management.

PyrazoleDisposal Gen 1. Waste Generation (Solid or Solution) Seg 2. Segregation (Isolate from Oxidizers) Gen->Seg SAA 3. SAA Storage (Label & Seal Container) Seg->SAA EHS 4. EHS Pickup (RCRA Manifesting) SAA->EHS Inc 5. Final Destruction (Incineration with Scrubber) EHS->Inc

Workflow for the segregation, storage, and thermal destruction of pyrazole-derivative chemical waste.

References

  • [1] Title: 13 - SAFETY DATA SHEET (Pyrazole) | Source: Fisher Scientific | 1

  • Title: SAFETY DATA SHEET - Sigma-Aldrich (Pyrazole) | Source: Sigma-Aldrich |

  • [3] Title: Pyrazole - Safety Data Sheet | Source: ChemicalBook | 3

  • [5] Title: Laboratory Chemical Waste Management Practices | Source: Duke Safety | 5

  • [2] Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES | Source: University of Pennsylvania EHRS | 2

  • [4] Title: Laboratory Chemical Waste Management (RCRA) | Source: HSI | 4

Sources

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